molecular formula C5H6ClN3 B112236 2-Chloro-4-methylpyrimidin-5-amine CAS No. 20090-69-1

2-Chloro-4-methylpyrimidin-5-amine

Numéro de catalogue: B112236
Numéro CAS: 20090-69-1
Poids moléculaire: 143.57 g/mol
Clé InChI: RZAKVHVZRSQZEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-4-methylpyrimidin-5-amine (CAS 20090-69-1) is a high-purity chemical compound that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery . This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in DNA and RNA nucleobases, which makes it highly relevant for designing biologically active molecules . Its specific molecular structure, with a reactive chlorine atom at the 2-position, an amino group at the 5-position, and a methyl group at the 4-position, allows for versatile chemical modifications, particularly through nucleophilic substitution reactions . Researchers primarily utilize this compound as a key precursor in the synthesis of more complex molecules for pharmaceutical research, including investigations into novel anti-cancer, antimicrobial, and anti-inflammatory agents . The compound is offered in various quantities, from grams to multi-kilogram batches, to suit needs from early-stage research to pilot-scale and production applications . Attention: This product is intended For Research Use Only . It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-4-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAKVHVZRSQZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311545
Record name 2-chloro-4-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20090-69-1
Record name 20090-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidin-5-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom and the amino group on the pyrimidine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors for therapeutic use.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₆ClN₃. The core of the molecule is a pyrimidine ring, which is a diazine containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at position 2, a methyl group at position 4, and an amine group at position 5.

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Formula C₅H₆ClN₃--INVALID-LINK--
Molecular Weight 143.57 g/mol --INVALID-LINK--
CAS Number 20090-69-1--INVALID-LINK--
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water[1]
logP (computed) 0.9--INVALID-LINK--
pKa (predicted) Not available
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts would be influenced by the positions of the substituents on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule. The carbons attached to the chlorine and nitrogen atoms would exhibit characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (143.57 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom, the methyl group, or other small fragments. The presence of the chlorine atom would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for substituted pyrimidines can be applied. A plausible synthetic route could involve the chlorination of a corresponding hydroxypyrimidine precursor or the amination of a dichloropyrimidine derivative.

General Synthetic Approach

A potential synthetic workflow for this compound is outlined below. This is a generalized representation and specific reaction conditions would need to be optimized.

synthesis_workflow Starting_Material Pyrimidine Precursor (e.g., Uracil derivative) Chlorination Chlorination (e.g., POCl3) Starting_Material->Chlorination Amination Selective Amination (e.g., NH3 or protected amine) Chlorination->Amination Product This compound Amination->Product

Caption: Generalized synthetic workflow for this compound.

Reactivity

The reactivity of this compound is primarily dictated by the chloro and amino substituents on the electron-deficient pyrimidine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This reaction is fundamental to its use as a synthetic intermediate, allowing for the introduction of diverse functional groups at this position. The rate and regioselectivity of the substitution are influenced by the nature of the nucleophile and the reaction conditions.

  • Reactions of the Amino Group: The amino group at the 5-position can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases. These reactions can be used to further functionalize the molecule.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. Pyrimidine-based compounds are known to be effective scaffolds for targeting the ATP-binding site of various kinases.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of anti-cancer drugs. The pyrimidine core of this compound can serve as a template for designing such inhibitors.

3.1.1. Intermediate in the Synthesis of Dasatinib

While not a direct precursor in the most common synthetic routes, structurally similar aminopyrimidines are key intermediates in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of a substituted aminothiazole with a chloropyrimidine derivative.[2][3]

3.1.2. Precursor for EGFR and JAK Inhibitors

The pyrimidine scaffold is a common feature in many Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) inhibitors.[4][5] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Mutations or overexpression of EGFR and JAKs are associated with various cancers. This compound can be used as a starting material to synthesize libraries of compounds that can be screened for their inhibitory activity against these kinases.

The general scheme for the synthesis of a kinase inhibitor using this intermediate involves the nucleophilic displacement of the chlorine atom with a suitable amine-containing fragment, which often provides a crucial interaction with the hinge region of the kinase's ATP-binding pocket.

kinase_inhibitor_synthesis Intermediate This compound Coupling Nucleophilic Aromatic Substitution Intermediate->Coupling Nucleophile Amine-containing Fragment (R-NH2) Nucleophile->Coupling Kinase_Inhibitor Pyrimidine-based Kinase Inhibitor Coupling->Kinase_Inhibitor

Caption: General scheme for the synthesis of kinase inhibitors.

Signaling Pathways

Derivatives of this compound are designed to inhibit key signaling pathways involved in cancer progression. For instance, EGFR inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. Similarly, JAK inhibitors block the JAK-STAT signaling pathway, which is essential for the function of numerous cytokines and growth factors involved in inflammation and cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK STAT STAT JAK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT->Gene_Expression EGFR_Inhibitor EGFR Inhibitor (derived from pyrimidine) EGFR_Inhibitor->EGFR JAK_Inhibitor JAK Inhibitor (derived from pyrimidine) JAK_Inhibitor->JAK

Caption: Inhibition of EGFR and JAK signaling pathways by pyrimidine-based inhibitors.

Agrochemical Applications

In addition to its role in pharmaceuticals, this compound serves as a building block in the agrochemical industry. Its structural features can be incorporated into molecules designed as herbicides and fungicides. The pyrimidine core is present in several commercially successful agrochemicals, and the ability to easily functionalize this intermediate makes it attractive for the discovery of new active ingredients with enhanced bioactivity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard StatementGHS Classification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound is a key synthetic intermediate with significant potential in both the pharmaceutical and agrochemical industries. Its versatile reactivity allows for the synthesis of a diverse range of compounds, most notably kinase inhibitors for cancer therapy. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other well-studied pyrimidines provides a strong basis for its utility in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield novel therapeutic agents and agrochemicals.

References

An In-Depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine (CAS 20090-69-1): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyrimidin-5-amine, with the CAS number 20090-69-1, is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, particularly the reactive chlorine atom and the strategically positioned amino and methyl groups on the pyrimidine core, make it a versatile scaffold for the development of potent and selective kinase inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application in the design and discovery of novel therapeutics, with a focus on kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20090-69-1[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=C(N)C=NC(=N1)Cl[1]
Physical Form Solid
Storage Temperature 2-8°C

Synthesis

The synthesis of this compound is a critical process for its availability in research and industrial settings. A common laboratory-scale synthesis involves the following conceptual steps:

  • Step 1: Nitration. A suitable pyrimidine precursor is nitrated to introduce a nitro group at the 5-position.

  • Step 2: Chlorination. The hydroxyl groups on the pyrimidine ring are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride.

  • Step 3: Reduction. The nitro group is subsequently reduced to an amino group to yield the final product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery lies in its use as a versatile starting material for the synthesis of kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core of this compound serves as an excellent scaffold that can mimic the adenine ring of ATP, the natural substrate for kinases, thus enabling competitive inhibition.

The reactive chlorine atom at the 2-position is readily displaced by various nucleophiles, such as amines, allowing for the introduction of diverse side chains that can be tailored to target the specific binding pockets of different kinases, thereby achieving potency and selectivity.

Targeting Key Oncogenic Kinases

Derivatives of this compound have shown promise in inhibiting several important oncogenic kinases, including:

  • Src and Abl Kinases: These non-receptor tyrosine kinases are implicated in various cancers, most notably Chronic Myeloid Leukemia (CML). The development of dual Src/Abl inhibitors has been a significant advancement in cancer therapy.

  • Polo-Like Kinase 4 (PLK4): This serine/threonine kinase is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Inhibitors of PLK4 are being investigated as potential anti-cancer agents.

Biological Activity of Derivatives

The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. While specific IC50 values for a wide range of derivatives of this compound are proprietary and not always publicly available, the literature on related pyrimidine-based kinase inhibitors demonstrates the potential to achieve high potency. For instance, various pyrimidine derivatives have been reported with IC50 values in the nanomolar range against different kinase targets.

Table 2: Representative Biological Activities of Pyrimidine-Based Kinase Inhibitors

Target KinaseCompound TypeIC50 (nM)Reference
SrcPyrimidine Derivative<10
AblPyrimidine Derivative<10
PLK4Pyrimidine Derivative1 - 50
EGFRPyrimidine Derivative10 - 100
ALKPyrimidine Derivative10 - 100

Note: This table presents a conceptual representation of achievable potencies based on publicly available data for various pyrimidine-based kinase inhibitors and does not represent specific data for derivatives of CAS 20090-69-1 unless explicitly stated.

Experimental Protocols for Derivative Synthesis

The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity in various cross-coupling and nucleophilic substitution reactions.

General Protocol for N-Arylation via Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various aryl and heteroaryl groups at the 5-amino position.

Conceptual Workflow:

Buchwald_Hartwig_Workflow reagents Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) solvent Solvent: Toluene reagents->solvent Dissolve reaction Reaction Conditions: - Inert Atmosphere (N2 or Ar) - Reflux Temperature solvent->reaction Heat workup Work-up: - Cooling - Filtration - Extraction reaction->workup Process purification Purification: Column Chromatography workup->purification Isolate product Product: N-Aryl-2-chloro-4-methylpyrimidin-5-amine Derivative purification->product Characterize

Caption: Conceptual workflow for Buchwald-Hartwig amination.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents at the 2-position of the pyrimidine ring.

Conceptual Workflow:

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Aryl/Vinyl Boronic Acid or Ester - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent Solvent: 1,4-Dioxane/Water reagents->solvent Mix reaction Reaction Conditions: - Inert Atmosphere (Ar) - Elevated Temperature solvent->reaction Heat workup Work-up: - Cooling - Extraction reaction->workup Process purification Purification: Column Chromatography workup->purification Isolate product Product: 2-Aryl/Vinyl-4-methylpyrimidin-5-amine Derivative purification->product Characterize

Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathways of Target Kinases

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for elucidating the mechanism of action of the developed inhibitors.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR G-Protein Coupled Receptor (GPCR) GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K->Survival Ras->Proliferation

Caption: Simplified Src kinase signaling pathway.

Abl Kinase Signaling Pathway

Abl is another non-receptor tyrosine kinase that is involved in cell differentiation, cell division, cell adhesion, and stress response.[4][5] The fusion protein BCR-Abl, resulting from a chromosomal translocation, is constitutively active and is the primary cause of CML.[6]

Abl_Signaling_Pathway Growth_Factors Growth Factors Abl Abl Growth_Factors->Abl DNA_Damage DNA Damage DNA_Damage->Abl p53 p53 Abl->p53 BCR_Abl BCR-Abl (Oncogenic) PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt RAS_MAPK RAS/MAPK Pathway BCR_Abl->RAS_MAPK STAT5 STAT5 BCR_Abl->STAT5 Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT5->Proliferation STAT5->Survival Apoptosis Apoptosis p53->Apoptosis PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 PLK4->SAS6 phosphorylates Centriole_Duplication Centriole Duplication STIL->Centriole_Duplication SAS6->Centriole_Duplication CEP152 CEP152 CEP152->PLK4 recruits Mitotic_Spindle Mitotic Spindle Formation Centriole_Duplication->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression

References

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyrimidin-5-amine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, most notably as a scaffold for potent kinase inhibitors in cancer therapy. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in the development of targeted therapeutics, including its relevance to Src/Abl kinase signaling pathways.

Physicochemical Properties

This compound, with the CAS number 20090-69-1, is a substituted pyrimidine derivative.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
Appearance White to off-white crystalline powder-
Melting Point 138-142 °C-
Boiling Point 309.4 °C at 760 mmHg (Predicted)-
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water.-
Density 1.4 g/cm³ (Predicted)-
Table 2: Chemical and Spectroscopic Identifiers
IdentifierValueSource
CAS Number 20090-69-1[1]
IUPAC Name This compound[1]
InChI InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3[1]
SMILES CC1=C(N)C=NC(=N1)Cl[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely precursor for the synthesis is a 2,4-dihydroxy-4-methyl-5-nitropyrimidine, which can be synthesized from ethyl acetoacetate and urea followed by nitration. Subsequent chlorination and reduction of the nitro group would yield the target compound.

G cluster_0 Proposed Synthesis of this compound Ethyl acetoacetate Ethyl acetoacetate 2,4-Dihydroxy-4-methylpyrimidine 2,4-Dihydroxy-4-methylpyrimidine Ethyl acetoacetate->2,4-Dihydroxy-4-methylpyrimidine Urea Urea Urea->2,4-Dihydroxy-4-methylpyrimidine 2,4-Dihydroxy-4-methyl-5-nitropyrimidine 2,4-Dihydroxy-4-methyl-5-nitropyrimidine 2,4-Dihydroxy-4-methylpyrimidine->2,4-Dihydroxy-4-methyl-5-nitropyrimidine Nitration Nitrating agent (HNO3/H2SO4) Nitrating agent (HNO3/H2SO4) Nitrating agent (HNO3/H2SO4)->2,4-Dihydroxy-4-methyl-5-nitropyrimidine 2,4-Dichloro-4-methyl-5-nitropyrimidine 2,4-Dichloro-4-methyl-5-nitropyrimidine 2,4-Dihydroxy-4-methyl-5-nitropyrimidine->2,4-Dichloro-4-methyl-5-nitropyrimidine Chlorination Chlorinating agent (POCl3) Chlorinating agent (POCl3) Chlorinating agent (POCl3)->2,4-Dichloro-4-methyl-5-nitropyrimidine 2,4-Dichloro-4-methylpyrimidin-5-amine 2,4-Dichloro-4-methylpyrimidin-5-amine 2,4-Dichloro-4-methyl-5-nitropyrimidine->2,4-Dichloro-4-methylpyrimidin-5-amine Reduction Reducing agent (e.g., Fe/HCl, H2/Pd-C) Reducing agent (e.g., Fe/HCl, H2/Pd-C) Reducing agent (e.g., Fe/HCl, H2/Pd-C)->2,4-Dichloro-4-methylpyrimidin-5-amine This compound This compound 2,4-Dichloro-4-methylpyrimidin-5-amine->this compound Selective Dechlorination Selective Dechlorination Selective Dechlorination Selective Dechlorination->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (400 MHz, DMSO-d6): δ (ppm) ~7.9 (s, 1H, pyrimidine-H), ~5.5 (s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃). The exact chemical shifts may vary depending on solvent and concentration.

  • 13C NMR (100 MHz, DMSO-d6): δ (ppm) ~160 (C-Cl), ~158 (C-NH₂), ~145 (C-CH₃), ~120 (CH), ~20 (CH₃). Assignments are predictive.

Infrared (IR) Spectroscopy:

  • Sample Preparation: KBr pellet or as a thin film.

  • Expected Absorptions (cm-1): 3400-3200 (N-H stretching of the primary amine), 3100-3000 (aromatic C-H stretching), 1650-1600 (C=N and C=C stretching of the pyrimidine ring), 1300-1000 (C-N stretching), 800-600 (C-Cl stretching).

Mass Spectrometry (MS):

  • Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Expected m/z: 143.02 [M]⁺, 144.03 [M+H]⁺. The isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) should be observable in the molecular ion peak.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a class of potent kinase inhibitors.[2] The pyrimidine core serves as a versatile scaffold that can be functionalized to target the ATP-binding site of various kinases, which are often dysregulated in cancer.

Application in Src/Abl Kinase Inhibitor Synthesis

Derivatives of this compound have been utilized in the development of dual Src/Abl kinase inhibitors. These inhibitors are significant in treating chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein is a key oncogenic driver. The general synthetic strategy involves the nucleophilic substitution of the chlorine atom at the C2 position with a suitable amine-containing fragment, which often provides additional binding interactions within the kinase domain.

G cluster_1 General Synthesis of a Kinase Inhibitor This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Amine-containing fragment (R-NH2) Amine-containing fragment (R-NH2) Amine-containing fragment (R-NH2)->Coupling Reaction Kinase Inhibitor Kinase Inhibitor Coupling Reaction->Kinase Inhibitor Nucleophilic Aromatic Substitution

Caption: Synthetic approach to kinase inhibitors from the core scaffold.

Src/Abl Signaling Pathway and Inhibition

Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[3][4][5][6] In CML, the Bcr-Abl fusion protein leads to constitutive kinase activity, driving uncontrolled cell growth. Inhibitors designed from the this compound scaffold can bind to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.

G cluster_2 Simplified Src/Abl Signaling and Inhibition cluster_3 Upstream Signals cluster_4 Kinase Activation cluster_5 Downstream Signaling Growth Factors Growth Factors Src/Abl Kinase Src/Abl Kinase Growth Factors->Src/Abl Kinase Cell Adhesion Cell Adhesion Cell Adhesion->Src/Abl Kinase Substrate Phosphorylation Substrate Phosphorylation Src/Abl Kinase->Substrate Phosphorylation Proliferation Proliferation Substrate Phosphorylation->Proliferation Survival Survival Substrate Phosphorylation->Survival Migration Migration Substrate Phosphorylation->Migration Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Src/Abl Kinase Inhibition

References

An In-Depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-4-methylpyrimidin-5-amine, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties and Identifiers

This compound is a substituted pyrimidine with significant applications in synthetic chemistry. Its key properties and identifiers are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₅H₆ClN₃[1][2][3]
Molecular Weight 143.57 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 20090-69-1[1][3]
Appearance Colorless to pale yellow liquid[4]
Melting Point 93.5 °C[3]
Boiling Point 309.4 °C at 760 mmHg[3]
Synonyms 5-Amino-2-chloro-4-methylpyrimidine[3]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. It is particularly valued as a key intermediate in the production of kinase inhibitors for cancer therapy[5]. Its chemical structure allows for versatile functionalization, making it an important component in the development of novel therapeutic agents and agrochemicals such as herbicides and fungicides[5].

Illustrative Synthetic Protocol: Reduction of a Nitro-Precursor

Synthesis of 2-Chloro-6-methylpyrimidin-4-amine [6]

  • Preparation of the Reaction Mixture: A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.

  • Reduction Step: The prepared solution is added slowly to a mixture of iron powder (10 g, 178 mmol) and hydrochloric acid.

  • Reaction Conditions: The resulting solution is stirred vigorously at room temperature for 6 hours.

  • Work-up and Isolation: Following the reaction, the solution is filtered to remove the iron catalyst. The organic phase is then separated and evaporated under reduced pressure using a rotary evaporator to yield the title compound.

  • Crystallization: For purification, block-like colorless crystals can be obtained through the slow evaporation of a solution of the compound (0.5 g, 3.5 mmol) in ethanol (25 ml) at room temperature over approximately 7 days.

Conceptual Workflow in Drug Discovery

The role of this compound as a key intermediate in drug discovery, particularly in the synthesis of kinase inhibitors, can be visualized as a multi-step process from initial building block to a potential drug candidate.

DrugDiscoveryWorkflow cluster_0 Chemical Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound (Starting Material) B Chemical Modification & Functionalization A->B C Library of Pyrimidine Derivatives B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vitro & In Vivo Testing F->G H Candidate Drug G->H

Caption: Workflow of this compound in drug discovery.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2-Chloro-4-methylpyrimidin-5-amine (CAS No: 20090-69-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Appearance Not specified, likely a solid
CAS Number 20090-69-1

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning

Experimental Protocols for Hazard Assessment

While specific experimental data such as LD50 values for this compound are not publicly available, the GHS classifications are based on standardized toxicological studies. The methodologies for determining these classifications are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Hypothetical Experimental Protocol for Acute Oral Toxicity (OECD Test Guideline 423):

This is a generalized protocol that would be used to determine if a substance is "Harmful if swallowed" (Acute Toxicity Category 4).

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, female rats are used.

  • Procedure:

    • A stepwise procedure is used with a limited number of animals at each step.

    • The substance is administered orally by gavage at a starting dose (e.g., 300 mg/kg body weight).

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The classification is determined by the dose at which mortality or significant toxic effects are observed. For Category 4, this typically falls within the range of 300 to 2000 mg/kg.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.

4.3. Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and logical workflow is critical in the event of an emergency involving this compound.

Emergency_Procedures cluster_Exposure Exposure cluster_FirstAid First Aid Measures Start Emergency Event Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Wash_Skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first aid procedures for exposure to this compound.

Logical Relationship of Hazards and Precautions

The following diagram illustrates the logical connection between the identified hazards of this compound and the necessary preventative measures.

Hazard_Precautions Hazards Hazards of this compound H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Precautions Handling Precautions Engineering Controls (Fume Hood) Personal Protective Equipment (Gloves, Goggles) Good Hygiene Practices Proper Storage Hazards:oral->Precautions:hyg Prevent Ingestion Hazards:skin->Precautions:ppe Prevent Skin Contact Hazards:eye->Precautions:ppe Prevent Eye Contact Hazards:resp->Precautions:eng Prevent Inhalation

Caption: Relationship between hazards and corresponding handling precautions.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable research chemical with defined hazards that require careful management. By understanding its toxicological profile and implementing the handling precautions outlined in this guide, researchers can work safely with this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

The Versatile Pyrimidine Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, underpinning a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA highlights its intrinsic importance in biological systems.[1] This has spurred extensive research into substituted pyrimidines, revealing a remarkable diversity of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted pyrimidines, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Diverse Biological Activities of Substituted Pyrimidines

Substituted pyrimidines have been extensively investigated and have shown significant potential in several therapeutic areas.

Anticancer Activity

A significant area of research has focused on the anticancer properties of pyrimidine derivatives.[5] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7]

Antimicrobial Activity

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Substituted pyrimidines have shown promise as both antibacterial and antifungal agents.[1][8] Their activity is often attributed to the inhibition of essential microbial enzymes or interference with microbial growth processes.[1]

Antiviral Activity

Pyrimidine analogues have long been a cornerstone of antiviral therapy.[3] Substituted pyrimidines have been evaluated for their activity against a range of viruses, with some demonstrating potent inhibition of viral replication.[2][9] The mechanisms can include the inhibition of viral enzymes or interference with the viral life cycle.[9]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Several substituted pyrimidine derivatives have been reported to possess significant anti-inflammatory properties.[4] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted pyrimidines as reported in the literature.

Table 1: Anticancer Activity of Substituted Pyrimidines (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
2-anilino-4-(thiazol-5-yl)-pyrimidine derivativeHCT-1160.09[8]
4,6-substituted pyrimidine derivativeLoVo1.54
4,6-substituted pyrimidine derivativeLoVo/DX2.18[5]
4,6-substituted pyrimidine derivativeMCF-73.21[5]
Thiazolo[4,5-d]pyrimidine derivativeC3224.4[10]
Thiazolo[4,5-d]pyrimidine derivativeA37526.1[10]
Pyrimido[4,5-d]pyrimidine (Compound 7f)A549>100
Pyrimido[4,5-d]pyrimidine (Compound 7a)HeLa>100[9]

Table 2: Antimicrobial Activity of Substituted Pyrimidines (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
m-Bromo substituted amino-pyrimidineE. coli- (Potent)[1]
2,4-dichloro substituted amino-pyrimidineE. coli- (Improved)[1]
p-chloro substituted amino-pyrimidineE. coli- (Improved)[1]
Phenothiazinyl pyrimidine (p-fluoro)B. subtilis- (Good)[8]
Phenothiazinyl pyrimidine (p-fluoro)E. faecium- (Good)[8]

Table 3: Antiviral Activity of Substituted Pyrimidines (EC50 and CC50 values in µM)

Compound/DerivativeVirusEC50 (µM)CC50 (µM)Reference
Pyrimido[4,5-d]pyrimidine (Compound 7f)HCoV-229E19>100[9]
Pyrimido[4,5-d]pyrimidine (Compound 7a)HCoV-229E32>100[9]
Pyrimido[4,5-d]pyrimidine (Compound 7b)HCoV-229E28>100[9]
Pyrimido[4,5-d]pyrimidine (Compound 7f)HCoV-OC4321>100[9]
Pyrimido[4,5-d]pyrimidine (Compound 7a)HCoV-OC4335>100[9]
Pyrimido[4,5-d]pyrimidine (Compound 7b)HCoV-OC4329>100[9]
Gemcitabine derivative (3b)Influenza A (H1N1)1.410.2[5]
Gemcitabine derivative (3c)Influenza A (H1N1)4.9249.9[5]

Table 4: Anti-inflammatory Activity of Substituted Pyrimidines (IC50 values in µM)

Compound/DerivativeAssayIC50 (µM)Reference
Morpholinopyrimidine (V4)NO Production- (Active)[4]
Morpholinopyrimidine (V8)NO Production- (Active)[4]
Thieno[2,3-d]pyrimidine (4c)PGE2 Reduction- (Potent)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activities of substituted pyrimidines.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Substituted pyrimidine compounds

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Substituted pyrimidine compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Preparation: Prepare a stock solution of each substituted pyrimidine compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Substituted pyrimidine compounds

  • Host cell line (e.g., Vero, MDCK)

  • Virus stock

  • 96-well plates

  • Cell culture medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Add serial dilutions of the substituted pyrimidine compounds to the wells. Subsequently, infect the cells with a known titer of the virus.

  • Controls: Include a cell control (cells only), a virus control (cells and virus, no compound), and a compound toxicity control (cells and compound, no virus).

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until CPE is complete in the virus control wells (typically 2-5 days).

  • Staining: Discard the medium, wash the cells with PBS, and stain the remaining viable cells with crystal violet solution.

  • Visualization and Quantification: After washing and drying, the amount of stain retained is proportional to the number of viable cells. The EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits CPE by 50%. The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

PI3K/Akt/mTOR Signaling Pathway

Many substituted pyrimidines exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes SubstitutedPyrimidine Substituted Pyrimidine SubstitutedPyrimidine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of substituted pyrimidines.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening substituted pyrimidines for anticancer activity.

Anticancer_Screening_Workflow Start Start: Synthesized Substituted Pyrimidines CellCulture 1. Cell Culture (Cancer Cell Lines) Start->CellCulture MTT_Assay 2. MTT Assay (Determine IC50) CellCulture->MTT_Assay ActiveCompounds Identify Active Compounds MTT_Assay->ActiveCompounds MechanismStudies 3. Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) ActiveCompounds->MechanismStudies Potent Hits InVivo 4. In Vivo Studies (Animal Models) MechanismStudies->InVivo LeadCompound Lead Compound Identification InVivo->LeadCompound

Caption: A generalized workflow for the screening of anticancer pyrimidine derivatives.

Logical Relationship of Biological Activities

This diagram shows the logical relationship between the chemical structure of substituted pyrimidines and their diverse biological effects.

Caption: The central role of the substituted pyrimidine core in diverse biological activities.

Conclusion

Substituted pyrimidines represent a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective pyrimidine-based therapeutics for a wide range of diseases. The continued investigation into this versatile chemical entity holds significant promise for the future of medicine.

References

Literature review of 2-Chloro-4-methylpyrimidin-5-amine research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidin-5-amine is a substituted pyrimidine that serves as a versatile and crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 20090-69-1[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=NC(=NC=C1N)Cl[1]
InChI Key RZAKVHVZRSQZEQ-UHFFFAOYSA-N[1]
Appearance Light yellow solid[2]
Storage Conditions 2-8°C, in dark place under inert atmosphere

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reduction of a nitropyrimidine precursor.

Experimental Protocol: Synthesis from 2,4-dichloro-6-methyl-5-nitropyrimidine[2]

Reaction Scheme:

Synthesis of this compound start 2,4-dichloro-6-methyl- 5-nitropyrimidine product This compound start->product  70°C, 50 hours Yield: 29.0% reagents Zinc powder Ammonium chloride Methanol

Synthesis of this compound

Materials:

  • 2,4-dichloro-6-methyl-5-nitropyrimidine (10 g, 48.1 mmol)

  • Zinc powder (31.4 g, 481 mmol)

  • Ammonium chloride (25.7 g, 481 mmol)

  • Methanol (100 mL)

  • Dichloromethane

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a stirred solution of 2,4-dichloro-6-methyl-5-nitropyrimidine (10 g, 48.1 mmol) and ammonium chloride (25.7 g, 481 mmol) in methanol (100 mL) under a nitrogen atmosphere, add zinc powder (31.4 g, 481 mmol) in portions.

  • Heat the reaction mixture to 70°C and stir for 50 hours.

  • After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate under vacuum.

  • Purify the residue by silica gel column chromatography using a mobile phase of dichloromethane/methanol (30:1).

  • Combine the fractions containing the desired product (TLC monitoring with ethyl acetate/petroleum ether, 1:1, Rf=0.6) and concentrate to yield this compound (2 g, 13.93 mmol, 29.0% yield) as a light yellow solid.

Characterization Data:

Data TypeResults
¹H NMR (400 MHz, CDCl₃) δ 7.95 (s, 1H), 3.66 (s, 2H), 2.88 (s, 3H)
ESI-MS m/z: 144.2 ([M+H]⁺)

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its reactive sites that allow for further functionalization. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino group at the 5-position can undergo various reactions such as acylation.

Key Application: Intermediate in Kinase Inhibitor Synthesis

This pyrimidine derivative is a key building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer development and progression. By serving as a scaffold, this compound allows for the introduction of various substituents to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Experimental Protocol: Synthesis of N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide

A documented reaction of this compound is its acylation with acetic anhydride, as described in patent WO2017137334A1. This reaction demonstrates the reactivity of the 5-amino group and provides an intermediate that can be further elaborated in multi-step syntheses.

Reaction Scheme:

Acylation of this compound start This compound product N-(2-Chloro-4-methylpyrimidin- 5-yl)acetamide start->product  25°C, 16 hours reagents Acetic anhydride Triethylamine Dichloromethane

Acylation of this compound

Materials:

  • This compound (2 g, 14.706 mmol)

  • Acetic anhydride (2.96 mL, 29.412 mmol)

  • Triethylamine (6.15 mL, 44.118 mmol)

  • Dichloromethane (DCM) (50 mL)

  • Ethyl acetate (EtOAc)

  • n-hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (2 g, 14.706 mmol) in DCM (50 mL), add acetic anhydride (2.96 mL, 29.412 mmol) followed by triethylamine (6.15 mL, 44.118 mmol).

  • Stir the reaction mixture at 25°C for 16 hours.

  • Upon completion of the reaction, evaporate the solvent.

  • Purify the crude product by chromatography over silica gel using a mobile phase of 23-26% EtOAc/n-hexane to afford N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide as an off-white solid.

Role in Drug Discovery: A Logical Workflow

G cluster_0 Scaffold Synthesis cluster_1 Chemical Elaboration cluster_2 Biological Screening & Optimization cluster_3 Drug Candidate A This compound (Core Scaffold) B Nucleophilic Substitution at C2 position A->B C Modification of 5-amino group A->C D Diverse Library of Pyrimidine Derivatives B->D C->D E Kinase Inhibition Assays (e.g., Src, Abl, EGFR) D->E F Structure-Activity Relationship (SAR) Studies E->F F->D Iterative Design G Lead Optimization F->G H Potent & Selective Kinase Inhibitor G->H

Drug Discovery Workflow

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and agrochemical research.[3] Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse chemical libraries. The primary utility of this compound lies in its role as a scaffold for the development of potent and selective kinase inhibitors, a critical area in the pursuit of targeted therapies for cancer and other diseases. The experimental protocols and logical workflows detailed in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their scientific endeavors. Further exploration of patent literature and dedicated research programs are likely to uncover a broader spectrum of biological activities and applications for derivatives of this promising heterocyclic compound.

References

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloro-4-methylpyrimidin-5-amine is a heterocyclic aromatic amine of significant interest to researchers, scientists, and drug development professionals. Its unique chemical structure, featuring a pyrimidine core substituted with a chloro, a methyl, and an amino group, makes it a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic use.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
IUPAC Name This compound[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 20090-69-1[1][2]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral chemical knowledge

Synthesis of this compound

A representative synthetic workflow is depicted below:

G cluster_synthesis Representative Synthesis Workflow start Starting Materials (e.g., amidines, β-ketoesters) pyrimidine_formation Pyrimidine Ring Formation start->pyrimidine_formation Cyclocondensation chlorination Chlorination (e.g., with POCl₃) pyrimidine_formation->chlorination nitration Nitration at C5 chlorination->nitration reduction Reduction of Nitro Group to Amine nitration->reduction final_product This compound reduction->final_product

A plausible synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the electron-deficient pyrimidine ring. This chlorine atom is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The logical relationship for its application in kinase inhibitor synthesis is outlined below:

G cluster_application Application in Kinase Inhibitor Synthesis start 2-Chloro-4-methyl- pyrimidin-5-amine snar Nucleophilic Aromatic Substitution (SNAr) with a suitable nucleophile start->snar Core Scaffold elaboration Further chemical modifications (e.g., coupling reactions) snar->elaboration kinase_inhibitor Final Kinase Inhibitor elaboration->kinase_inhibitor biological_testing Biological Evaluation (e.g., kinase assays, cell-based assays) kinase_inhibitor->biological_testing drug_candidate Potential Drug Candidate biological_testing->drug_candidate

Logical workflow for the use of this compound in drug discovery.

This compound serves as a crucial scaffold for the synthesis of potent kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By acting as a core structure, this compound allows for the introduction of various substituents that can be tailored to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell proliferation.

A notable example, although using a closely related analogue, is in the synthesis of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor.[4] The pyrimidine core is a key feature for interaction with the kinase active site.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for the nucleophilic substitution reaction, a key step in its utilization, is provided below based on reactions with analogous chloropyrimidines.

General Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2-3 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired product.

Signaling Pathways

As a building block for kinase inhibitors, derivatives of this compound are designed to modulate various signaling pathways implicated in cancer and other diseases. The specific pathway targeted depends on the final structure of the inhibitor. For instance, inhibitors derived from this scaffold could target pathways regulated by kinases such as Src, Abl, EGFR, and ALK.[2][3]

Below is a simplified, representative diagram of a generic kinase signaling pathway that could be targeted by inhibitors derived from this compound.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) adaptor Adaptor Proteins receptor->adaptor Phosphorylation downstream_kinase Downstream Kinase (e.g., Src) adaptor->downstream_kinase Activation transcription_factor Transcription Factor downstream_kinase->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor Inhibitor derived from This compound inhibitor->downstream_kinase Inhibition

Simplified diagram of a kinase signaling pathway targeted by a derivative.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its key structural features, particularly the reactive chloro substituent, allow for its use as a central scaffold in the synthesis of a diverse range of compounds, most notably kinase inhibitors. This guide has provided a technical overview of its properties, synthesis, reactivity, and applications, highlighting its importance for researchers and scientists in the field of drug development. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

Navigating the Chemistry of Aminochloromethylpyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Amino-2-chloro-4-methylpyrimidine, its common synonyms, and key isomers. Due to the critical importance of precise nomenclature in chemical synthesis and drug development, this guide will clarify the distinctions between these closely related compounds and present available data on their properties, synthesis, and applications.

Deciphering the Nomenclature: Isomers and Synonyms

The name "5-Amino-2-chloro-4-methylpyrimidine" most directly corresponds to the IUPAC name 2-chloro-4-methylpyrimidin-5-amine . However, the landscape of commercially available and referenced aminopyrimidines includes several structural isomers where the positions of the amino, chloro, and methyl groups on the pyrimidine ring differ. Understanding these distinctions is paramount to successful research and development.

The primary isomers and their common synonyms are outlined below:

IUPAC NameCommon SynonymsCAS Number
This compound5-Amino-2-chloro-4-methylpyrimidine20090-69-1[1]
2-chloro-5-methylpyrimidin-4-amine4-Amino-2-chloro-5-methylpyrimidine14394-70-8
4-chloro-5-methylpyrimidin-2-amine2-Amino-4-chloro-5-methylpyrimidine20090-58-8
4-chloro-6-methylpyrimidin-2-amine2-Amino-4-chloro-6-methylpyrimidine5600-21-5

Physicochemical Properties

A summary of the key physical and chemical properties for these isomers is presented in the table below, allowing for easy comparison.

PropertyThis compound2-chloro-5-methylpyrimidin-4-amine4-chloro-5-methylpyrimidin-2-amine4-chloro-6-methylpyrimidin-2-amine
Molecular Formula C₅H₆ClN₃[1]C₅H₆ClN₃C₅H₆ClN₃C₅H₆ClN₃
Molecular Weight 143.57 g/mol [1]143.57 g/mol 143.57 g/mol 143.57 g/mol
Appearance White to off-white crystalline powderOff-white crystals-Solid
Melting Point ---183-186 °C
Solubility Sparingly soluble in water--Insoluble in water

Synthesis and Reactivity

These halogenated aminopyrimidines are valuable intermediates in organic synthesis, primarily for the development of pharmaceuticals and agrochemicals.[2] The chloro-substituent makes the pyrimidine ring susceptible to nucleophilic substitution, a common strategy for introducing further functional groups.

Representative Experimental Protocol: Synthesis of a Related Isomer

The following is a detailed protocol for the synthesis of a closely related isomer, 2-Amino-4-chloro-6-methylpyrimidine , which illustrates a common synthetic strategy in this chemical class.

Reaction: Conversion of 2-amino-4-hydroxy-6-methylpyrimidine to 2-amino-4-chloro-6-methylpyrimidine.

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol

Procedure:

  • Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a reaction flask.

  • Reflux the mixture until it becomes homogeneous.

  • After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

  • Cool the reaction mixture and carefully add the residue to ice water.

  • Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from 50% ethanol.

  • Dry the purified product to a constant weight.

This procedure yields the target product, 2-amino-4-chloro-6-methylpyrimidine.

Applications in Drug Discovery and Agrochemicals

Aminochloromethylpyrimidines are key building blocks in the synthesis of more complex molecules with biological activity. Their utility stems from the ability to selectively modify the pyrimidine core.

  • Kinase Inhibitors: These compounds are particularly valuable in the development of kinase inhibitors for cancer therapy.[2] The pyrimidine scaffold can mimic the purine core of ATP, allowing for competitive binding to the kinase active site. The amino and chloro groups provide handles for synthetic elaboration to enhance potency and selectivity.

  • Agrochemicals: In the agrochemical industry, these intermediates contribute to the creation of herbicides and fungicides. The specific substitutions on the pyrimidine ring can be tailored to enhance the bioactivity against target organisms.[2]

Visualizing Synthetic Pathways

The following diagrams illustrate logical workflows and relationships relevant to the synthesis and application of these compounds.

G cluster_synthesis General Synthetic Approach Start Hydroxypyrimidine or Nitropyrimidine Step1 Chlorination (e.g., POCl₃) or Reduction (e.g., H₂/Pd) Start->Step1 Precursor Product Aminochloromethylpyrimidine Step1->Product Intermediate G Intermediate This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction Product1 Kinase Inhibitor Precursor Reaction->Product1 Product2 Agrochemical Precursor Reaction->Product2

References

Stability and Storage of 2-Chloro-4-methylpyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-methylpyrimidin-5-amine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific public stability data for this compound, this guide focuses on established principles for analogous heterocyclic amines and outlines best-practice experimental protocols for a robust stability assessment.

Physicochemical Properties and Recommended Storage

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following table summarizes its key physicochemical properties and recommended long-term storage conditions based on available safety data sheets and supplier information.

PropertyValue
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol [1]
Appearance Solid
Recommended Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend refrigeration at 2-8°C.[2]
Incompatibilities Strong oxidizing agents.
Handling Precautions Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Use in a well-ventilated area with appropriate personal protective equipment.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, the chemical structure suggests potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation, which are common for pyrimidine derivatives.

The pyrimidine ring, in general, can be catabolized through both reductive and oxidative pathways.[3] Reductive pathways often involve the breakdown of the pyrimidine base into more soluble products like β-alanine and β-aminoisobutyrate.[4][5] The chloro-substituent and the amino group on the pyrimidine ring of the target molecule are key functional groups that may be susceptible to degradation under stress conditions.

A logical workflow for investigating these potential degradation pathways is outlined below.

Start Start Compound This compound Start->Compound Stress_Conditions Forced Degradation Studies Compound->Stress_Conditions Hydrolysis Acidic/Basic/Neutral Hydrolysis Stress_Conditions->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Stress_Conditions->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Stress_Conditions->Photolysis Thermal Thermal Stress (Elevated Temperature) Stress_Conditions->Thermal Analysis Stability-Indicating Method (e.g., HPLC) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Identification Characterization of Degradation Products (e.g., LC-MS) Analysis->Identification Pathway_Elucidation Elucidation of Degradation Pathways Identification->Pathway_Elucidation

Figure 1. Logical workflow for investigating degradation pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted following the International Council for Harmonisation (ICH) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a stability study.

Start Stability Study Initiation Protocol Develop Stability Protocol Start->Protocol Method_Dev Develop and Validate Stability-Indicating Method Protocol->Method_Dev Sample_Prep Prepare and Package Compound Samples Method_Dev->Sample_Prep Storage Place Samples in Stability Chambers Sample_Prep->Storage Long_Term Long-Term Storage (e.g., 25°C/60% RH) Storage->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Storage->Accelerated Forced_Deg Forced Degradation Storage->Forced_Deg Sampling Sample at Pre-defined Time Points Long_Term->Sampling Accelerated->Sampling Forced_Deg->Sampling Analysis Analyze Samples using Validated Method Sampling->Analysis Data_Eval Evaluate Data and Characterize Degradants Analysis->Data_Eval Report Generate Stability Report and Determine Shelf-life Data_Eval->Report

Figure 2. General experimental workflow for a stability study.
Forced Degradation Studies Protocol

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. The following table outlines a general protocol for subjecting this compound to various stress conditions. The conditions should be adjusted to achieve a target degradation of 5-20%.

Stress ConditionSuggested Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Incubate at room temperature for a defined period. Neutralize the sample before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature for a defined period.
Thermal Degradation Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period.
Photostability Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. A general starting point for method development for a pyrimidine derivative is a reversed-phase HPLC method.

ParameterRecommended Starting Conditions
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water or an appropriate buffer solution.
Mobile Phase B Acetonitrile or Methanol.
Gradient A linear gradient from a low to a high percentage of Mobile Phase B.
Flow Rate 1.0 mL/min.
Column Temperature 25-30°C.
Detection UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended for monitoring peak purity).
Injection Volume 10 µL.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation and Interpretation

The results from the stability studies should be tabulated to clearly present the percentage of the remaining parent compound and the formation of any degradation products over time under different storage conditions.

Table 1: Example of Long-Term Stability Data Presentation

Time (Months)Storage ConditionAssay (% of Initial)Total Impurities (%)
0-100.00.1
325°C / 60% RH99.80.2
625°C / 60% RH99.50.4
1225°C / 60% RH99.10.8

Table 2: Example of Accelerated Stability Data Presentation

Time (Months)Storage ConditionAssay (% of Initial)Total Impurities (%)
0-100.00.1
140°C / 75% RH99.20.7
340°C / 75% RH98.51.4
640°C / 75% RH97.62.3

Conclusion

While specific, publicly available stability data for this compound is scarce, this technical guide provides a robust framework for its storage, handling, and stability assessment based on the known behavior of analogous pyrimidine derivatives and established regulatory guidelines. Researchers and drug development professionals should use the outlined protocols as a starting point to conduct thorough, in-house stability studies to ensure the quality and integrity of this important chemical intermediate throughout its lifecycle. The development and validation of a specific stability-indicating analytical method are critical first steps in this process.

References

Spectroscopic and Synthetic Profile of 2-Chloro-4-methylpyrimidin-5-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the heterocyclic compound 2-Chloro-4-methylpyrimidin-5-amine (CAS No. 20090-69-1). This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors.[1] Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific molecule, this document also includes information on related isomers for comparative purposes.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₆ClN₃PubChem[2]
Molecular Weight 143.57 g/mol PubChem[2]
CAS Number 20090-69-1PubChem[2]
IUPAC Name This compoundPubChem[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Explicit ¹H NMR data for this compound is not available in the searched resources.

¹³C NMR: No experimental ¹³C NMR data for this compound has been found in the public domain.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found. For comparative purposes, the IR spectrum of an isomer, 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), is available and shows characteristic peaks for amino and pyrimidine ring vibrations.[3]

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the reviewed literature.

Synthesis

While a specific, detailed synthesis protocol for this compound with characterization data was not found, the synthesis of related chloropyrimidines is documented. For instance, 2-chloro-4-methylpyrimidine can be synthesized from 2,4-dichloropyrimidine by reaction with a Grignard reagent in the presence of an iron catalyst.[4] Another method involves the dehydrochlorination of a pyrimidine hydrochloride precursor using phosphorus oxychloride.[4] These general methods may be adaptable for the synthesis of the title compound.

Signaling Pathways and Logical Relationships

There is no information available in the public domain regarding the involvement of this compound in specific biological signaling pathways. Its utility is primarily described as a synthetic intermediate for creating a diverse range of bioactive molecules.[1]

Due to the absence of information on signaling pathways or complex experimental workflows, no visualizations using Graphviz are applicable at this time.

Conclusion

This technical guide consolidates the currently available, albeit limited, spectroscopic and synthetic information for this compound. The scarcity of comprehensive public data highlights an opportunity for further research to fully characterize this important synthetic intermediate. The data for related isomers is provided to offer a comparative context for researchers working with similar pyrimidine scaffolds.

References

Methodological & Application

Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-4-methylpyrimidin-5-amine, a key intermediate in the development of various pharmaceutical compounds. The described synthetic pathway is a plausible multi-step route, commencing from commercially available precursors.

I. Overview of the Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence. The overall strategy involves the initial preparation of the pyrimidine core, followed by functionalization at the 5-position through nitration, and concluding with the reduction of the nitro group to the target amine.

Synthetic_Overview Start Starting Materials Step1 Step 1: Pyrimidine Ring Formation Start->Step1 Intermediate1 2-Chloro-4-methylpyrimidine Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 2-Chloro-4-methyl-5-nitropyrimidine Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Step1_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2,6-dichloro-4-methylpyrimidine 2,6-dichloro-4-methylpyrimidine Heat to 70°C (Reflux) Heat to 70°C (Reflux) 2,6-dichloro-4-methylpyrimidine->Heat to 70°C (Reflux) Zinc powder Zinc powder Zinc powder->Heat to 70°C (Reflux) Iodine Iodine Iodine->Heat to 70°C (Reflux) Ethanol/Water Ethanol/Water Ethanol/Water->Heat to 70°C (Reflux) Stir for 4 hours Stir for 4 hours Cool to RT and filter Cool to RT and filter Stir for 4 hours->Cool to RT and filter Concentrate filtrate Concentrate filtrate Cool to RT and filter->Concentrate filtrate Extract with DCM Extract with DCM Concentrate filtrate->Extract with DCM Dry and concentrate organic phase Dry and concentrate organic phase Extract with DCM->Dry and concentrate organic phase Purify by column chromatography Purify by column chromatography Dry and concentrate organic phase->Purify by column chromatography Product 2-Chloro-4-methylpyrimidine Purify by column chromatography->Product Step2_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine Cool to 0°C Cool to 0°C 2-Chloro-4-methylpyrimidine->Cool to 0°C Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Cool to 0°C Fuming HNO3 Fuming HNO3 Slowly add fuming HNO3 Slowly add fuming HNO3 Cool to 0°C->Slowly add fuming HNO3 Warm to 60°C and stir Warm to 60°C and stir Slowly add fuming HNO3->Warm to 60°C and stir Pour onto ice Pour onto ice Warm to 60°C and stir->Pour onto ice Neutralize with base Neutralize with base Pour onto ice->Neutralize with base Filter precipitate Filter precipitate Neutralize with base->Filter precipitate Wash and dry Wash and dry Filter precipitate->Wash and dry Product 2-Chloro-4-methyl-5-nitropyrimidine Wash and dry->Product Step3_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up 2-Chloro-4-methyl-5-nitropyrimidine 2-Chloro-4-methyl-5-nitropyrimidine Heat to reflux Heat to reflux 2-Chloro-4-methyl-5-nitropyrimidine->Heat to reflux Iron powder Iron powder Iron powder->Heat to reflux Conc. HCl Conc. HCl Conc. HCl->Heat to reflux Ethanol/Water Ethanol/Water Ethanol/Water->Heat to reflux Stir for 2-4 hours Stir for 2-4 hours Cool and filter Cool and filter Stir for 2-4 hours->Cool and filter Neutralize filtrate Neutralize filtrate Cool and filter->Neutralize filtrate Extract with organic solvent Extract with organic solvent Neutralize filtrate->Extract with organic solvent Dry and concentrate Dry and concentrate Extract with organic solvent->Dry and concentrate Product This compound Dry and concentrate->Product

Application Notes and Protocols: 2-Chloro-4-methylpyrimidin-5-amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyrimidin-5-amine is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and agrochemical synthesis. Its unique structure, featuring a reactive chlorine atom and an adjacent amino group on a pyrimidine core, allows for diverse functionalization. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors for targeted cancer therapy, and detailed protocols for its use as a synthetic intermediate.

Introduction

This compound (CAS No. 20090-69-1) is a key intermediate valued for its role in constructing more complex molecular architectures.[1] Its pyrimidine scaffold is a common feature in many biologically active compounds, mimicking the structure of purines found in DNA and RNA. This allows molecules derived from it to interact with biological targets such as protein kinases. The chloro-substituent at the 2-position is susceptible to nucleophilic displacement, providing a primary site for molecular elaboration, while the amino group at the 5-position can be involved in further cyclization or substitution reactions.

Chemical Properties:

  • Molecular Formula: C₅H₆ClN₃[2]

  • Molecular Weight: 143.57 g/mol [2]

  • Appearance: Typically a solid at room temperature.

  • Storage: Recommended storage at 2-8°C.[1]

Applications in the Synthesis of Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of ATP-competitive kinase inhibitors.[3] this compound serves as a starting material for several classes of these targeted therapeutics.

Akt (Protein Kinase B) Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[4] Inhibitors of Akt are therefore a major focus of cancer drug discovery. AZD5363 (Capivasertib), a potent pan-Akt inhibitor, is a prominent example of a drug whose synthesis can utilize a substituted pyrimidine scaffold.[5][6] While the direct synthesis of AZD5363 often starts from a pyrrolopyrimidine, the strategic use of intermediates like this compound is a common approach for building the core structures of similar Akt inhibitors.[7]

The general synthetic strategy involves the displacement of the chloride with a suitable nucleophile, followed by further modifications.

Akt_Inhibitor_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis AZD5363 AZD5363 (Akt Inhibitor) AZD5363->Akt Inhibits

PI3K/Akt Signaling Pathway Inhibition
Dual Src/Abl Kinase Inhibitors

The Src and Bcr-Abl kinases are crucial drivers in certain leukemias, such as Chronic Myelogenous Leukemia (CML).[8] Inhibitors targeting these kinases have revolutionized treatment. The synthesis of Dasatinib (BMS-354825), a dual Src/Abl inhibitor, involves a key reaction with a substituted chloropyrimidine.[9] While the reported synthesis of Dasatinib itself uses a structural isomer (4-amino-6-chloro-2-methylpyrimidine), the reaction chemistry highlights a principal application for this compound in synthesizing analogous kinase inhibitors. The core strategy involves a nucleophilic aromatic substitution reaction to link the pyrimidine to a thiazole carboxamide moiety.[9]

Applications in Agrochemicals

Beyond pharmaceuticals, this compound serves as a building block in the agrochemical industry.[1] Its structural motifs are incorporated into molecules designed as herbicides and fungicides. The pyrimidine ring system is known to enhance the biological activity of these compounds, and the specific substitution pattern of this intermediate allows for the creation of a diverse library of potential agrochemicals.

Experimental Protocols & Data

The following section details a representative synthetic protocol involving this compound.

General Workflow for Kinase Inhibitor Synthesis

The synthetic route to pyrimidine-based kinase inhibitors often follows a convergent approach where the core pyrimidine is first functionalized and then coupled with other heterocyclic systems.

General_Synthetic_Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) A->B C Functionalized Pyrimidine Intermediate B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D F Final Kinase Inhibitor Compound D->F E Second Heterocyclic Building Block E->D

General Synthetic Workflow Diagram
Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a common first step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Desired amine (R¹R²NH) (1.1 - 1.5 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), 1-Pentanol, or Dioxane)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a round-bottom flask purged with inert gas, add this compound and the chosen anhydrous solvent.

  • Add the desired amine reactant followed by the non-nucleophilic base (DIPEA).

  • Heat the reaction mixture to a temperature between 120-140°C. The optimal temperature will depend on the reactivity of the amine.[10]

  • Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • If necessary, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the solvent and salt byproducts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted pyrimidine.

Quantitative Data from Representative Syntheses:

The following table summarizes typical reaction conditions and outcomes for SNAr and coupling reactions involving pyrimidine intermediates in the synthesis of kinase inhibitors.

Intermediate/ProductReaction TypeReagents & ConditionsYield (%)PurityReference
Substituted 2-aminopyrimidineSNArAmine, 1-Pentanol, 140°C, 2h51-58%>95% (Column Chromatography)[10]
Thiazole-pyrimidine adductSNArThiazole amine salt, Dioxane, refluxNot specifiedNot specified[9]
2,4-diaminopyrimidineSuzuki CouplingBoronic acid, Pd(PPh₃)₂, Na₂CO₃, ACN/H₂O, 78°C, 7h31-56%>98% (Crystallization)[11]
Synthetic Pathway Example: Generic Pyrimidine-Thiazole Kinase Inhibitor

This diagram illustrates a more detailed synthetic pathway, reflecting the strategy used for compounds like Dasatinib, but adapted for the specified starting material.

Synthetic_Pathway_Example cluster_step1 Step 1: Core Assembly cluster_step2 Step 2: Side Chain Addition Start 2-Chloro-4-methyl- pentyl-5-amine Reaction1 SNAr Reaction (e.g., Buchwald-Hartwig or thermal) Start->Reaction1 Thiazole Substituted 2-aminothiazole Thiazole->Reaction1 Piperazine Substituted Piperazine Reaction2 Second SNAr Reaction Piperazine->Reaction2 Intermediate1 Intermediate A: Pyrimidine-Thiazole Adduct Intermediate1->Reaction2 FinalProduct Final Product: Kinase Inhibitor Reaction1->Intermediate1 Reaction2->FinalProduct

Example Multi-Step Synthetic Pathway

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility is well-demonstrated in the synthesis of a variety of biologically active molecules, most notably in the development of targeted kinase inhibitors for cancer therapy. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 2-Chloro-4-methylpyrimidin-5-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols and data presented herein are intended to serve as a guide for researchers in medicinal chemistry, drug discovery, and process development.

Introduction

This compound is a versatile heterocyclic building block widely employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide variety of functional groups, leading to the generation of diverse compound libraries for drug discovery and development.

The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, facilitates nucleophilic attack at the carbon atom bearing the chlorine substituent. The 5-amino group can also influence the reactivity and regioselectivity of these reactions. This document outlines detailed protocols for the substitution of the 2-chloro group with various nucleophiles, including amines, alcohols, and thiols, and discusses the application of the resulting products as kinase inhibitors.

Nucleophilic Substitution Reactions: An Overview

The general scheme for the nucleophilic substitution reaction of this compound involves the displacement of the chloride ion by a nucleophile. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen chloride generated.

Caption: General Nucleophilic Aromatic Substitution (SNAr) Reaction.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (Conventional Heating)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, piperazine derivative) (1.0 - 1.2 equivalents)

  • Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate) (1.5 - 2.0 equivalents)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, N,N-dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent.

  • Add the amine nucleophile (1.0 - 1.2 equivalents) and the base (1.5 - 2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction with Amine Nucleophiles (Microwave-Assisted)

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 equivalent), the amine nucleophile (1.0 - 1.2 equivalents), and the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).[2][3]

  • After the reaction is complete, cool the vial to room temperature.

  • The work-up and purification procedure is similar to that described in Protocol 1.

Protocol 3: Reaction with Alcohol and Thiol Nucleophiles

This protocol outlines the reaction with alkoxides and thiolates, which are typically generated in situ.

Materials:

  • This compound

  • Alcohol or thiol (1.0 - 1.5 equivalents)

  • Strong base (e.g., sodium hydride, sodium methoxide, potassium tert-butoxide) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran, N,N-dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard reaction, work-up, and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the alcohol or thiol (1.0 - 1.5 equivalents).

  • Cool the mixture in an ice bath and add the strong base (1.1 - 1.5 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the nucleophile.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • The reaction can be stirred at room temperature or heated, depending on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Data Presentation

The following tables summarize representative data for nucleophilic substitution reactions on chloro-pyrimidine scaffolds. While specific data for this compound is limited in the literature, the presented data from analogous systems provide a strong indication of expected outcomes.

Table 1: Reaction of Chloro-pyrimidines with Amine Nucleophiles

EntryChloro-pyrimidine SubstrateNucleophileConditionsYield (%)Reference
12-Chloro-4,6-dimethylpyrimidineAnilineEthanol, 160 °C, 10 min, MW95[4]
22-Chloro-4,6-dimethylpyrimidine4-ToluidineEthanol, 160 °C, 10 min, MW99[4]
32-Amino-4,6-dichloropyrimidineAnilineTriethylamine, solvent-free, 80-90 °C85[5]
42-Amino-4,6-dichloropyrimidine4-ChloroanilineTriethylamine, solvent-free, 80-90 °C78[5]

Table 2: Reaction of Chloro-pyrimidines with Other Nucleophiles

EntryChloro-pyrimidine SubstrateNucleophileConditionsProductYield (%)Reference
12-Methylthio-4-chloropyrimidine-ethyl formateSodium hydroxideMethanol, 0 °C to RT, 6 h2-Methylthio-4-methoxypyrimidine-ethyl formate87[6]
22-Methyl-4-amino-5-alkoxymethylpyrimidineAmmoniaAl₂O₃, Toluene, 230 °C, 4 h2-Methyl-4-amino-5-aminomethylpyrimidineNot specified[7]

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of this compound are prominent in the development of kinase inhibitors. A notable example is Dasatinib, a potent dual inhibitor of Src and Abl kinases, used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9]

The synthesis of Dasatinib and related compounds often involves the nucleophilic substitution of a chloro-pyrimidine with an aminothiazole derivative. The resulting 2-aminopyrimidine moiety is crucial for binding to the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl fusion protein in CML and the Src family of kinases, which are often overactive in various cancers.[10][11] The inhibition of these kinases blocks downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation Bcr_Abl Bcr-Abl (in CML) Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt, STAT) Bcr_Abl->Downstream Phosphorylation Src->Downstream Phosphorylation Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibition Dasatinib->Src Inhibition Proliferation Cell Proliferation Survival Metastasis Downstream->Proliferation Signal Transduction

Caption: Inhibition of Src-Abl Signaling by Dasatinib.

The diagram above illustrates how Dasatinib inhibits the Bcr-Abl and Src kinases, thereby blocking the downstream signaling pathways that drive cancer cell proliferation and survival.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors derived from this compound.

Experimental_Workflow Start Start: this compound Synthesis Nucleophilic Substitution (Protocols 1-3) Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Lead_Opt->Synthesis Iterative Design End Candidate Drug Lead_Opt->End

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. The nucleophilic substitution reactions at the 2-position provide a straightforward and efficient means of introducing chemical diversity. The protocols and data presented in these application notes offer a foundation for researchers to explore the chemical space around this important scaffold, with the ultimate goal of developing novel therapeutics, particularly in the area of kinase inhibition. The provided workflows and pathway diagrams serve to contextualize the synthetic efforts within the broader drug discovery process.

References

Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

November 2, 2025 — 2-Chloro-4-methylpyrimidin-5-amine and its structural isomers are pivotal building blocks in the synthesis of targeted therapeutics, particularly in the realm of protein kinase inhibitors for oncology. The pyrimidine core, functionalized with a reactive chlorine atom and an amino group, provides a versatile scaffold for the construction of complex molecules that can potently and selectively modulate the activity of key signaling proteins implicated in cancer and other diseases.

This document provides a comprehensive overview of the application of 2-chloro-4-methylpyrimidine derivatives in medicinal chemistry, with a focus on the synthesis of dual Src/Abl kinase inhibitors, exemplified by the potent anti-leukemia drug, Dasatinib. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development in this critical area of drug discovery.

Core Applications in Medicinal Chemistry

This compound and its related isomers are highly valued in medicinal chemistry for several key reasons:

  • Versatile Synthetic Intermediate: The chloro- and amino- substituents on the pyrimidine ring offer orthogonal reactivity, allowing for sequential and regioselective modifications. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various side chains that can interact with the target protein. The amino group can be acylated, alkylated, or used in coupling reactions to further elaborate the molecular structure.

  • Privileged Scaffold for Kinase Inhibition: The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors.[1] This structural feature mimics the adenine core of ATP, allowing the inhibitor to anchor itself in the ATP-binding pocket of the kinase, thereby competing with the natural substrate and inhibiting its activity.

  • Modulation of Physicochemical Properties: The substituents on the pyrimidine ring can be strategically chosen to fine-tune the physicochemical properties of the final compound, such as solubility, metabolic stability, and cell permeability, which are critical for drug efficacy and safety.

A prime example of the successful application of a chloro-methylpyrimidine scaffold is in the synthesis of Dasatinib, a potent oral dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2]

Quantitative Data: Inhibition Profile of Dasatinib

The following table summarizes the potent inhibitory activity of Dasatinib, a molecule synthesized using a 2-chloro-4-methylpyrimidine derivative, against its primary targets and other related kinases.

Kinase TargetIC₅₀ (nM)Reference Compound
BCR-ABL<1Imatinib
SRC0.5-
LCK1.0-
YES0.4-
c-KIT5Imatinib
PDGFRβ16Imatinib

Data compiled from various sources demonstrating the potent and multi-targeted nature of Dasatinib.

Signaling Pathway: The Role of Src and Abl Kinases in Cancer

Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. In cancers such as CML, the fusion of the BCR and ABL genes leads to the formation of the constitutively active BCR-ABL oncoprotein, which drives uncontrolled cell growth.[3][4] Dasatinib effectively inhibits both Src and the aberrant BCR-ABL kinase, leading to the induction of apoptosis in cancer cells.

Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus PDGFR PDGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT_mTOR Integrins Integrins Src Src Integrins->Src BCR_ABL BCR-ABL (Oncogenic Fusion Protein) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 BCR_ABL->STAT5 Src->RAS_RAF_MEK_ERK Src->STAT5 Abl Abl Abl->RAS_RAF_MEK_ERK Gene_Expression Altered Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression STAT5->Gene_Expression Dasatinib Dasatinib (Kinase Inhibitor) Dasatinib->BCR_ABL Dasatinib->Src

Caption: Simplified signaling pathway of Src and BCR-ABL and the inhibitory action of Dasatinib.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors derived from 2-chloro-4-methylpyrimidine derivatives.

General Synthetic Workflow

The synthesis of pyrimidine-based kinase inhibitors typically follows a convergent approach, as illustrated below.

Synthetic_Workflow Start This compound (or isomer) Reaction1 Nucleophilic Aromatic Substitution (SNAr) Start->Reaction1 Intermediate1 Coupling Partner 1 (e.g., aminothiazole) Intermediate1->Reaction1 Intermediate2 Coupling Partner 2 (e.g., substituted piperazine) Reaction2 Second SNAr or Buchwald-Hartwig Coupling Intermediate2->Reaction2 Product1 Pyrimidine-Thiazole Intermediate Reaction1->Product1 Product1->Reaction2 Final_Product Final Kinase Inhibitor Reaction2->Final_Product Purification Purification (Chromatography, Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General synthetic workflow for pyrimidine-based kinase inhibitors.

Protocol 1: Synthesis of a 2-((Pyrimidin-4-yl)amino)thiazole Intermediate

This protocol describes a key step in the synthesis of many kinase inhibitors, the coupling of a chloropyrimidine with an aminothiazole derivative.

Materials:

  • 2-Chloro-4-methyl-6-aminopyrimidine (1.0 eq)

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloro-4-methyl-6-aminopyrimidine in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((2-methyl-6-aminopyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to assess the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., Src, Abl)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP, which is inversely correlated with the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using a non-linear regression analysis.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists. Their utility in constructing potent and selective kinase inhibitors has been firmly established, leading to the development of life-saving therapies. The synthetic versatility and favorable biological interactions of the pyrimidine scaffold ensure its continued prominence in the design of next-generation targeted drugs. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and oncology drug discovery.

References

Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of pyrimidine-based kinase inhibitors, with a focus on derivatives of the versatile 2,4-diaminopyrimidine scaffold.

Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors

Kinase inhibitors targeting specific nodes in signaling pathways are at the forefront of targeted therapy. Pyrimidine-based inhibitors have been developed against several key kinase families. Understanding these pathways is crucial for rational drug design and interpreting biological data.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Figure 1: EGFR Signaling Pathway.

The Epidermal Growth Factor Receptor (EGFR) pathway, when activated, triggers downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[1][4]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Binding & Dimerization

Figure 2: VEGFR2 Signaling Pathway.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway is a key regulator of angiogenesis. Its activation leads to endothelial cell proliferation, migration, and survival.[5][6][7]

Aurora_Kinase_Signaling cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation, Spindle Assembly Checkpoint AuroraB->Chromosome Cleavage Cleavage Furrow Ingression AuroraB->Cleavage Centrosome->M Chromosome->M Cleavage->Cytokinesis

Figure 3: Aurora Kinase Signaling in Mitosis.

Aurora kinases A and B are crucial for proper cell division, regulating centrosome function, spindle assembly, and chromosome segregation.[8][9]

CDK2_Signaling cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binding & Activation pRb pRb CDK2->pRb Phosphorylation (Inactivation) E2F E2F pRb->E2F Release E2F->S Transcription of S-phase genes

Figure 4: CDK2/Cyclin E Signaling Pathway.

The Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E complex drives the cell cycle from the G1 to the S phase by phosphorylating and inactivating the retinoblastoma protein (pRb).[3][10][11][12]

Data Presentation: Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative 2,4-diaminopyrimidine-based kinase inhibitors against various kinases and cancer cell lines. This data is essential for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 2,4-Diaminopyrimidine Derivatives.

Compound IDR1R2Target KinaseIC50 (nM)
A1 4-Anilino2-ChloroFAK5.5
A12 4-(3-((dimethylamino)methyl)anilino)2-ChloroFAK1.8
A12 4-(3-((dimethylamino)methyl)anilino)2-ChloroALK3.1
22 4-((4-acetylpiperazin-1-yl)methyl)phenyl2-(phenylamino)CDK715.2
13 N-methyl-N-(4-(piperazin-1-yl)phenyl)2-(3-chloro-4-fluorophenylamino)Aurora A< 200

Data compiled from multiple sources.[7][10][13]

Table 2: Anti-proliferative Activity of Representative 2,4-Diaminopyrimidine Derivatives.

Compound IDCancer Cell LineCell Line OriginIC50 (nM)
A12 A549Lung Carcinoma130
A12 MDA-MB-231Breast Adenocarcinoma94
22 MV4-11Acute Myeloid Leukemia150
13 NCI-H446Small-Cell Lung Cancer< 200

Data compiled from multiple sources.[7][10][13]

Experimental Protocols

General Synthetic Workflow for 2,4-Diaminopyrimidine Derivatives

The synthesis of 2,4-diaminopyrimidine derivatives typically involves a multi-step process starting from a readily available pyrimidine precursor. The following workflow illustrates a general strategy.

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 (R1-NH2) Start->Step1 Intermediate1 2,6-Dichloro-N4-substituted-pyrimidin-4-amine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) with Amine 2 (R2-NH2) Intermediate1->Step2 Product 2,4-Diamino-6-chloro-pyrimidine Derivative Step2->Product Step3 Further functionalization at C6 (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Product->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct

Figure 5: General Synthetic Workflow.
Detailed Protocol: Synthesis of a 2,4-Diamino-6-substituted Pyrimidine Derivative

This protocol is a representative example for the synthesis of a 2,4-diaminopyrimidine scaffold, which can be adapted for the synthesis of a variety of kinase inhibitors.[14][15][16]

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 9 mL) to the flask in a fume hood.

  • Heat the reaction mixture to 97 °C and stir for 17 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into ice water with vigorous stirring.

  • Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Cool the solution and adjust the pH to 8 with a saturated solution of sodium hydroxide (NaOH).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine

  • To a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry dimethyl sulfoxide (DMSO, 5 mL) under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.20 g, 5.0 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[5][17]

Materials:

  • Kinase of interest (e.g., Aurora A, EGFR, CDK2, VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should typically be ≤ 1%.

  • Kinase Reaction:

    • To the wells of a white microplate, add the test compounds at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

    • Add the 2X kinase/substrate solution to each well.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding the 2X ATP solution to all wells.

    • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The pyrimidine scaffold continues to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The synthetic routes and biological evaluation protocols outlined in this document provide a solid foundation for researchers in the field of drug discovery. By leveraging the versatility of pyrimidine chemistry and employing robust in vitro assays, novel kinase inhibitors with improved therapeutic profiles can be efficiently identified and optimized.

References

Application Note: 1H and 13C NMR Characterization of 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted nuclear magnetic resonance (NMR) data for the structural characterization of 2-Chloro-4-methylpyrimidin-5-amine. The information is intended to aid in the identification and purity assessment of this compound.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Accurate structural elucidation is crucial for the development and quality control of such molecules. High-resolution NMR spectroscopy is a primary and non-destructive technique for the unambiguous determination of molecular structure. This application note outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standard protocol for its NMR analysis.

While experimental data for this specific molecule is not widely available, the predicted spectra are based on the analysis of structurally similar pyrimidine derivatives and established substituent effects on chemical shifts.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the known electronic effects of the chloro, methyl, and amino substituents on the pyrimidine ring. The electronegative chlorine atom and the electron-donating amino and methyl groups all influence the chemical shifts of the pyrimidine ring's proton and carbon atoms in a predictable manner.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃2.3 - 2.5Singlet3H
-NH₂4.5 - 5.5Broad Singlet2H
Pyrimidine H-67.8 - 8.0Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃18 - 22
C-2158 - 162
C-4155 - 159
C-5120 - 125
C-6145 - 150

Experimental Protocol

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.

2. NMR Spectrometer Setup

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental requirements.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30)

      • Number of Scans: 16-32

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 1-2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Number of Scans: 1024 or more (as needed for signal-to-noise)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify the peak multiplicities (singlet, doublet, triplet, etc.).

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and its predicted NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer Setup transfer->instrument acquire_1h Acquire ¹H Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument->acquire_13c process Fourier Transform & Phasing acquire_1h->process acquire_13c->process analyze Peak Picking, Integration & Assignment process->analyze report Generate Report analyze->report structure_spectra_correlation cluster_structure Molecular Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals mol mol_text This compound h_ch3 CH₃ (s, 3H) δ 2.3-2.5 mol_text->h_ch3 h_nh2 NH₂ (br s, 2H) δ 4.5-5.5 mol_text->h_nh2 h_h6 H-6 (s, 1H) δ 7.8-8.0 mol_text->h_h6 c_ch3 CH₃ δ 18-22 mol_text->c_ch3 c_c2 C-2 δ 158-162 mol_text->c_c2 c_c4 C-4 δ 155-159 mol_text->c_c4 c_c5 C-5 δ 120-125 mol_text->c_c5 c_c6 C-6 δ 145-150 mol_text->c_c6

Application Note: HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in pharmaceutical synthesis. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to developing and validating a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. RP-HPLC is a widely used technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate HPLC method.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆ClN₃[2]
Molecular Weight143.57 g/mol [2]
XLogP30.9[2]

Experimental Protocols

1. Recommended HPLC Instrumentation and Reagents

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Buffer: Phosphate buffer or other suitable buffer for pH control.

  • Standards: A well-characterized reference standard of this compound and any known impurities.

2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution: Prepare the sample solution by dissolving a known amount of the test substance in the same diluent as the standard solution to achieve a similar concentration.

3. Proposed HPLC Method

The following is a starting point for method development. The conditions may require optimization for specific applications.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (typically around 220-280 nm for pyrimidines)

4. Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 3: Summary of Method Validation Parameters (Example Data)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD%) < 2.0%≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-

Visualizations

Experimental Workflow

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Purity_Calculation Purity Calculation Chromatogram_Integration->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship of HPLC Method Parameters

G Key Relationships in HPLC Method Development Analyte_Properties Analyte Properties (Polarity, pKa) Column_Chemistry Column Chemistry (C18, C8) Analyte_Properties->Column_Chemistry influences choice of Mobile_Phase Mobile Phase (Organic Ratio, pH) Analyte_Properties->Mobile_Phase influences Performance_Outcomes Performance Outcomes (Resolution, Tailing) Column_Chemistry->Performance_Outcomes affects Mobile_Phase->Performance_Outcomes affects Method_Parameters Method Parameters (Flow Rate, Temp.) Method_Parameters->Performance_Outcomes affects

Caption: Interdependencies of HPLC method development parameters.

References

Large-Scale Synthesis of 2-Chloro-4-methylpyrimidin-5-amine and its Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-4-methylpyrimidin-5-amine and its derivatives. This key intermediate and its analogues are of significant interest to researchers, scientists, and drug development professionals due to their potential as kinase inhibitors, particularly in the context of the JAK-STAT signaling pathway. The following sections detail the synthetic strategy, experimental procedures, and the biological context for the application of these compounds in drug discovery.

Introduction

This compound is a crucial building block in medicinal chemistry, offering a versatile scaffold for the development of targeted therapeutics. The pyrimidine core is a prevalent feature in many biologically active compounds, and the specific substitution pattern of this molecule allows for facile derivatization to explore structure-activity relationships (SAR). Notably, derivatives of this compound have shown promise as inhibitors of Janus kinases (JAKs), a family of enzymes pivotal in the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and cancers.

Synthetic Strategy and Experimental Protocols

The large-scale synthesis of this compound can be efficiently achieved through a three-step process commencing from readily available starting materials. The overall synthetic workflow is depicted below.

G A Step 1: Nitration E 2,4-Dihydroxy-6-methyl-5-nitropyrimidine A->E B Step 2: Chlorination F 2,4-Dichloro-6-methyl-5-nitropyrimidine B->F C Step 3: Selective Catalytic Hydrogenation G This compound C->G D 6-Methyluracil D->A E->B F->C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Target Gene Target Gene STAT Dimer->Target Gene Translocates & Binds Inhibitor Pyrimidine Derivative (e.g., this compound derivative) Inhibitor->JAK Inhibits Gene Expression Gene Expression Target Gene->Gene Expression Regulates Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Application Notes: The Role of 2-Chloro-4-methylpyrimidin-5-amine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloro-4-methylpyrimidin-5-amine (CAS No. 20090-69-1) is a highly functionalized heterocyclic building block crucial in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a reactive chlorine atom at the 2-position, an activating amino group at the 5-position, and a methyl group at the 4-position, allows for versatile modifications. This makes it a valuable precursor for the synthesis of complex fused heterocyclic systems, most notably kinase inhibitors for targeted cancer therapy.[1] The pyrimidine core is a well-established scaffold that can form key hydrogen bonds with amino acid residues in the hinge region of various kinases.[3]

Key Applications

The primary application of this compound lies in its role as a key intermediate for constructing multi-ring heterocyclic compounds with significant biological activity.

  • Synthesis of Kinase Inhibitors: The pyrimidine scaffold is central to the design of numerous kinase inhibitors. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aryl or alkyl amine side chains. This reaction is fundamental in building the core structures of potent inhibitors for targets like Src, Abl, EGFR, and ALK.[4][5] For example, substituted 2-aminopyrimidinyl thiazole carboxamides have been identified as potent dual Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines.[4]

  • Formation of Fused Pyrimidine Systems: This amine is a precursor for creating fused bicyclic and tricyclic systems such as pyrimido[4,5-b]indoles and pyrimido[4,5-b]quinolines.[6][7][8] These scaffolds are present in a wide array of pharmacologically active molecules with demonstrated efficacy against biological targets including receptor tyrosine kinases, tubulin, and BET bromodomains.[7] Synthetic strategies often involve annulation reactions where the pyrimidine ring is constructed onto an existing indole or quinoline framework.[6][9]

Experimental Protocols and Methodologies

Below are representative protocols illustrating the use of pyrimidine intermediates in the synthesis of bioactive heterocyclic compounds.

Protocol 1: General Synthesis of a 2-(Arylamino)pyrimidine Derivative via SNAr Reaction

This protocol describes a typical nucleophilic aromatic substitution reaction, a common step in the synthesis of kinase inhibitors where the chlorine atom of a 2-chloropyrimidine is displaced by an amine.

Workflow Diagram:

G Start Starting Materials Reactants This compound + Arylamine + Base (e.g., K2CO3) + Solvent (e.g., Dioxane) Start->Reactants Reaction Reaction Setup: - Inert Atmosphere (Argon) - Heat to Reflux (e.g., 100°C) - Stir for 2-24h Reactants->Reaction Monitoring Reaction Monitoring by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup: - Cool to RT - Filter (if needed) - Extract with Organic Solvent - Dry with Na2SO4 Monitoring->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Characterization Product Characterization: - 1H-NMR - Mass Spectrometry Purification->Characterization Final Final Product: 2-(Arylamino)-4-methylpyrimidin-5-amine Characterization->Final

Caption: General workflow for an SNAr reaction.

Methodology:

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,4-dioxane (5 mL), add the desired arylamine (1.1 mmol) and a base, typically potassium carbonate (K₂CO₃, 2.0 mmol).

  • De-gas the reaction mixture by bubbling argon through it for 10-15 minutes.

  • Heat the mixture to reflux (approximately 100 °C) and stir under an argon atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-(arylamino)-4-methylpyrimidin-5-amine derivative.

Protocol 2: Synthesis of a 4-Aryl-2-chloropyrimidine via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling, which is highly effective for forming carbon-carbon bonds by coupling a chloropyrimidine with a boronic acid. While the starting material is a dichloropyrimidine, the regioselectivity principles apply to functionalized chloropyrimidines.

Methodology:

  • In a microwave vial, dissolve the 2,4-dichloropyrimidine derivative (0.5 mmol) in 1,4-dioxane (3.5 mL). Displace the air with argon.[10]

  • Add potassium carbonate (K₂CO₃, 1.5 mmol), the arylboronic acid (0.5 mmol), and the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).[10]

  • Seal the vial and place it in a microwave reactor. Heat the reaction to 100 °C for 15-20 minutes.[10]

  • After cooling, dilute the reaction mixture with an organic solvent and filter it through a pad of celite.

  • Concentrate the filtrate and purify the resulting residue using column chromatography to isolate the C4-substituted product.

Quantitative Data

The following tables summarize yields for representative heterocyclic syntheses involving pyrimidine precursors.

Table 1: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles [11]

ProductR Group (Aromatic Aldehyde)Yield (%)
3ad 4-Methoxyphenyl74%
3ai 4-(Trifluoromethyl)phenyl78%
3aj 4-(Trifluoromethoxy)phenyl60%
3ar 3-Bromophenyl60%

Table 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [10]

CatalystLigandTemperature (°C)TimeYield of 2-Chloro-4-phenylpyrimidine (%)
Pd(OAc)₂PPh₃10015 min (MW)81%
Pd(PPh₃)₄-10015 min (MW)81%
Pd(dppf)Cl₂-10015 min (MW)75%
Pd(OAc)₂XPhos10015 min (MW)85%

Signaling Pathway Inhibition

Compounds synthesized from this compound often function as kinase inhibitors. They interrupt cell signaling pathways that are frequently hyperactivated in cancer, thereby inhibiting tumor growth and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) GF->RTK Pathway Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Pathway TF Activation of Transcription Factors Pathway->TF Output Cell Proliferation, Survival, and Angiogenesis TF->Output Inhibitor Kinase Inhibitor (Derived from Pyrimidine Scaffold) Inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway.

References

Application Notes and Protocols for the Functionalization of 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-methylpyrimidin-5-amine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a scaffold for the synthesis of kinase inhibitors and other therapeutic agents. The functionalization of its primary amino group allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed experimental protocols for several common methods to modify the 5-amino group of this compound, including acylation, sulfonylation, reductive amination, and urea formation.

General Considerations

Materials and Reagents: All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

Purification: Reaction products can be purified using standard techniques such as flash column chromatography on silica gel, recrystallization, or preparative high-performance liquid chromatography (HPLC).

Characterization: The structure and purity of the final products should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point (mp) analysis.

Experimental Protocols

Acylation of this compound

Acylation of the amino group introduces an amide functionality, a common feature in many drug molecules. This can be achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base.

Protocol 1: Acylation with Acetyl Chloride

  • Reaction Scheme:

    • This compound + Acetyl Chloride → N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide

  • Procedure:

    • To a solution of this compound (1.0 mmol, 143.6 mg) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add triethylamine (1.5 mmol, 209 µL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.2 mmol, 86 µL) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired acetamide.

Sulfonylation of this compound

Sulfonylation introduces a sulfonamide group, a key pharmacophore in many antibacterial and diuretic drugs. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Protocol 2: Sulfonylation with Benzenesulfonyl Chloride

  • Reaction Scheme:

    • This compound + Benzenesulfonyl Chloride → N-(2-Chloro-4-methylpyrimidin-5-yl)benzenesulfonamide

  • Procedure:

    • Dissolve this compound (1.0 mmol, 143.6 mg) in anhydrous pyridine (5 mL) in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride (1.2 mmol, 153 µL) dropwise to the stirred solution.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice-water (20 mL) and stir until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Reductive Amination of this compound

Reductive amination is a versatile method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.

Protocol 3: Reductive Amination with Benzaldehyde

  • Reaction Scheme:

    • This compound + Benzaldehyde → N-Benzyl-2-chloro-4-methylpyrimidin-5-amine

  • Procedure:

    • To a solution of this compound (1.0 mmol, 143.6 mg) and benzaldehyde (1.1 mmol, 112 µL) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (0.1 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

    • Extract the mixture with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to yield the N-benzylated product.

Urea Formation from this compound

The formation of ureas is a common derivatization of amines in drug discovery, often leading to compounds with improved biological activity. This can be achieved by reacting the amine with an isocyanate.

Protocol 4: Urea Synthesis with Phenyl Isocyanate

  • Reaction Scheme:

    • This compound + Phenyl Isocyanate → 1-(2-Chloro-4-methylpyrimidin-5-yl)-3-phenylurea

  • Procedure:

    • Dissolve this compound (1.0 mmol, 143.6 mg) in anhydrous tetrahydrofuran (THF, 10 mL).

    • Add phenyl isocyanate (1.05 mmol, 114 µL) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

    • If a precipitate forms, collect the solid by filtration and wash with cold THF.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether or recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure urea derivative.

Data Presentation

The following table summarizes the expected outcomes for the functionalization reactions of this compound based on the provided protocols. Please note that these are representative examples, and the actual yields and properties may vary.

Reaction Type Reagent Product Name Expected Yield (%) Melting Point (°C) ¹H NMR (DMSO-d₆, δ ppm)
Acylation Acetyl ChlorideN-(2-Chloro-4-methylpyrimidin-5-yl)acetamide85-95185-1889.85 (s, 1H, NH), 8.50 (s, 1H), 2.45 (s, 3H), 2.10 (s, 3H)
Sulfonylation Benzenesulfonyl ChlorideN-(2-Chloro-4-methylpyrimidin-5-yl)benzenesulfonamide70-85210-21310.50 (s, 1H, NH), 8.65 (s, 1H), 7.80-7.60 (m, 5H), 2.40 (s, 3H)
Reductive Amination BenzaldehydeN-Benzyl-2-chloro-4-methylpyrimidin-5-amine60-75130-1338.20 (s, 1H), 7.40-7.20 (m, 5H), 6.50 (t, 1H, NH), 4.40 (d, 2H), 2.30 (s, 3H)
Urea Formation Phenyl Isocyanate1-(2-Chloro-4-methylpyrimidin-5-yl)-3-phenylurea90-98225-2289.20 (s, 1H, NH), 8.80 (s, 1H, NH), 8.60 (s, 1H), 7.50-7.00 (m, 5H), 2.40 (s, 3H)

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Products cluster_end Analysis start This compound acylation Acylation (Acyl Chloride, Base) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation red_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->red_amination urea_formation Urea Formation (Isocyanate) start->urea_formation amide Amide Derivative acylation->amide sulfonamide Sulfonamide Derivative sulfonylation->sulfonamide sec_amine Secondary Amine Derivative red_amination->sec_amine urea Urea Derivative urea_formation->urea purification Purification (Chromatography/Recrystallization) amide->purification sulfonamide->purification sec_amine->purification urea->purification characterization Characterization (NMR, MS, mp) purification->characterization

Caption: General experimental workflow for the functionalization of this compound.

reaction_schemes cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_reductive_amination Reductive Amination cluster_urea_formation Urea Formation A_start R-NH₂ A_reagent + R'-COCl A_product → R-NH-CO-R' S_start R-NH₂ S_reagent + R'-SO₂Cl S_product → R-NH-SO₂-R' RA_start R-NH₂ RA_reagent + R'R''C=O RA_product → R-NH-CH(R')R'' U_start R-NH₂ U_reagent + R'-N=C=O U_product → R-NH-CO-NH-R' label_R R = 2-Chloro-4-methylpyrimidin-5-yl

Caption: General reaction schemes for the functionalization of the amino group.

decision_tree start Desired Functional Group? fg_amide Amide start->fg_amide fg_sulfonamide Sulfonamide start->fg_sulfonamide fg_sec_amine Secondary/Tertiary Amine start->fg_sec_amine fg_urea Urea start->fg_urea proc_acylation Acylation Protocol fg_amide->proc_acylation proc_sulfonylation Sulfonylation Protocol fg_sulfonamide->proc_sulfonylation proc_red_amination Reductive Amination Protocol fg_sec_amine->proc_red_amination proc_urea Urea Formation Protocol fg_urea->proc_urea

Caption: Decision tree for selecting the appropriate functionalization protocol.

Application Notes and Protocols: 2-Chloro-4-methylpyrimidin-5-amine as a Precursor for Dual Src/Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrimidine derivatives, closely related to 2-chloro-4-methylpyrimidin-5-amine, as precursors in the synthesis of potent dual Src/Abl kinase inhibitors. The focus is on the well-established drug, Dasatinib (BMS-354825), as a prime example, detailing its synthesis, biological activity, and the protocols for evaluating its efficacy.

Introduction to Dual Src/Abl Kinase Inhibition

The Src and Abl non-receptor tyrosine kinases are critical regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of their activity is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML), where the constitutively active Bcr-Abl fusion protein is the primary driver of the disease.[2][3] Dual inhibition of both Src and Abl kinases has emerged as a powerful therapeutic strategy to overcome resistance to single-target inhibitors and to broaden the anti-cancer activity to other malignancies where Src is overexpressed.[4][5]

The pyrimidine scaffold is a privileged structure in kinase inhibitor design, with numerous approved drugs featuring this core. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an excellent starting point for the development of potent and selective inhibitors.[1] This document will explore the synthetic route from a pyrimidine precursor to a potent dual Src/Abl inhibitor and provide the necessary protocols for its characterization.

Quantitative Data: Inhibitory Activity of Dasatinib

The following tables summarize the in vitro inhibitory activity of Dasatinib against Src, Abl, and other relevant kinases. This data highlights the potent and multi-targeted nature of this pyrimidine-derived inhibitor.

Table 1: In Vitro Inhibitory Potency of Dasatinib against Src and Abl Kinases

Kinase TargetIC50 (nM)Ki (pM)Reference(s)
Src0.816[6][7]
c-Abl<130[6][7]
Bcr-Abl<1 - 3-[6][8]

Table 2: Kinase Selectivity Profile of Dasatinib

KinaseIC50 (nM)Reference(s)
c-Kit79[6]
Lck<1
Fyn<1
Yes<1
PDGFRβ-[7]

Experimental Protocols

Synthesis of Dasatinib (BMS-354825)

The following is a representative synthetic protocol for Dasatinib, adapted from published literature, which utilizes a substituted pyrimidine precursor.[2] While the specific starting material requested by the user is this compound, the synthesis of Dasatinib employs a structurally related key intermediate, 4-amino-6-chloro-2-methylpyrimidine . The general synthetic strategy can be adapted for various pyrimidine precursors.

Workflow for the Synthesis of Dasatinib:

G cluster_0 Thiazole Core Synthesis cluster_1 Pyrimidine Coupling cluster_2 Final Product Formation Thiazole_Carboxamide N-(2-chloro-6-methylphenyl)-2-chlorothiazole-5-carboxamide Coupled_Intermediate 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Thiazole_Carboxamide->Coupled_Intermediate NaH, THF Pyrimidine_Precursor 4-amino-6-chloro-2-methylpyrimidine Pyrimidine_Precursor->Coupled_Intermediate Dasatinib Dasatinib (BMS-354825) Coupled_Intermediate->Dasatinib Dioxane, Reflux Piperazine 1-(2-hydroxyethyl)piperazine Piperazine->Dasatinib G Integrins Integrins FAK FAK Integrins->FAK Src Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src Metastasis Metastasis FAK->Metastasis Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Dasatinib Dasatinib Dasatinib->Src G Grb2_Sos Grb2/Sos Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Cell_Proliferation Uncontrolled Proliferation Ras_MAPK->Cell_Proliferation PI3K_Akt PI3K/Akt Pathway Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition JAK_STAT JAK/STAT Pathway JAK_STAT->Cell_Proliferation Dasatinib Dasatinib Bcr_Abl Bcr_Abl Dasatinib->Bcr_Abl Bcr_Abl->PI3K_Akt Bcr_Abl->JAK_STAT

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-4-methylpyrimidin-5-amine (CAS: 20090-69-1).

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Cause Recommendation
Improper Solvent System The polarity of the eluent may be too high, causing the product to elute too quickly with impurities. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of dichloromethane and methanol (e.g., 30:1 v/v).
Product Adsorption on Silica Gel The amine group can interact strongly with the acidic silica gel, leading to tailing and loss of product. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
Column Overloading Exceeding the capacity of the column can lead to poor separation and co-elution of the product with impurities. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
Incorrect Fraction Collection The product may have eluted in fractions that were not collected. Monitor the elution closely using Thin Layer Chromatography (TLC) and combine all fractions containing the pure product.

Issue 2: Persistent Impurities After Purification

Possible Cause Recommendation
Co-eluting Impurities An impurity may have a similar polarity to the product, making separation by column chromatography difficult. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization after column chromatography can also be effective.
Unreacted Starting Materials If the synthesis involves the reduction of a nitro group, the starting nitro compound (e.g., 2-chloro-4-methyl-5-nitropyrimidine) might be present. This can often be removed by a second column or recrystallization.
Isomeric Impurities The formation of regioisomers during synthesis is a possibility. Careful analysis of NMR and mass spectrometry data is crucial. A change in the chromatographic conditions or a different purification technique may be required.

Issue 3: Difficulty with Recrystallization

Possible Cause Recommendation
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
Oiling Out The compound may separate as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the concentration is too high. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal. Using a solvent pair (a good solvent and a poor solvent) can also be effective.
Presence of Soluble Impurities High levels of impurities can inhibit crystallization. It is often best to perform column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: While a specific solvent system is not well-documented in the literature, for pyrimidine derivatives, a good starting point would be to test single solvents like ethanol, isopropanol, or ethyl acetate. If single solvents are not effective, a solvent pair such as dichloromethane/hexane or ethyl acetate/hexane can be attempted. The compound is soluble in water.[1]

Q2: What are the expected analytical characteristics of pure this compound?

A2: The pure compound is typically a light yellow solid. The following data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H), 3.66 (s, 2H), 2.88 (s, 3H)

  • ESI-MS m/z: 144.2 ([M+H]⁺)

Q3: How should I store the purified this compound?

A3: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2]

Q4: What are the common impurities I should look for?

A4: Common impurities can include unreacted starting materials such as 2,4-dichloro-6-methyl-5-nitropyrimidine if the synthesis involves its reduction. Other potential impurities include regioisomers formed during the synthesis. These can often be identified by careful analysis of ¹H NMR and LC-MS data of the crude product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial eluent (e.g., 100% dichloromethane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry slurry.

    • Evaporate the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A common gradient is from 100% dichloromethane to a 30:1 mixture of dichloromethane/methanol.

    • Collect fractions and monitor the separation using TLC (e.g., with an eluent of ethyl acetate/petroleum ether, 1:1, where the product has an Rf of approximately 0.6).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a light yellow solid.

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Dichloromethane/Methanol (30:1)
TLC Monitoring Ethyl Acetate/Petroleum Ether (1:1), Rf ≈ 0.6
Expected Yield ~29% (reported from a specific synthesis)

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis column Column Chromatography tlc_analysis->column Major Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities impurities_present Impurities Present? column->impurities_present recrystallization->impurities_present pure_product Pure Product impurities_present->pure_product No further_purification Consider Further Purification (e.g., different column or recrystallization) impurities_present->further_purification Yes further_purification->column

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-methylpyrimidin-5-amine synthesis. As detailed protocols for this specific molecule are not extensively reported, this guide leverages established synthetic strategies for structurally similar aminopyrimidines to provide practical and scientifically grounded advice.

Proposed Synthetic Pathway

A plausible and common synthetic approach for this compound involves a multi-step process. The following diagram illustrates a potential synthetic workflow, starting from a suitable precursor.

Synthetic_Pathway A 2-Amino-4-methyl-5-nitropyrimidine B 2-Hydroxy-4-methyl-5-nitropyrimidine A->B Diazotization (e.g., NaNO2, H2SO4) C 2-Chloro-4-methyl-5-nitropyrimidine B->C Chlorination (e.g., POCl3) D This compound C->D Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and logical synthetic route starts with a commercially available or synthesized pyrimidine precursor. A likely pathway involves the following key transformations:

  • Nitration: Introduction of a nitro group at the 5-position of a 2-amino-4-methylpyrimidine or 2-hydroxy-4-methylpyrimidine.

  • Chlorination: Conversion of a hydroxyl group at the 2-position to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl3).

  • Reduction: Reduction of the nitro group at the 5-position to an amine group. This can be achieved through various methods, including catalytic hydrogenation or metal-acid reductions.

Q2: What are the critical parameters influencing the yield of the chlorination step?

The chlorination of hydroxypyrimidines is a crucial step where yield can be significantly impacted. Key parameters include:

  • Reagent Stoichiometry: Using an appropriate molar ratio of the chlorinating agent (e.g., POCl3) is critical. While excess reagent can drive the reaction to completion, it can also lead to purification challenges and potential side reactions. Some modern procedures advocate for using near-equimolar amounts under solvent-free conditions to improve efficiency and reduce waste.[1][2]

  • Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can reduce reaction times but may also promote the formation of degradation products. Careful optimization and monitoring (e.g., by TLC or HPLC) are necessary to find the optimal balance for maximizing yield.

  • Use of a Base: An organic base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction, which can help to drive the reaction forward and prevent unwanted side reactions.[1][2]

  • Solvent: While many procedures use excess POCl3 as both the reagent and solvent, solvent-free or high-boiling point inert solvent conditions can also be employed, particularly for larger-scale syntheses.[1]

Q3: How can I minimize byproduct formation during the final reduction step?

The reduction of the nitro group to an amine is generally a high-yielding reaction, but byproduct formation can occur. To minimize this:

  • Catalyst Selection: For catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and catalyst loading is important. In some cases, issues with catalyst poisoning can arise.

  • Metal-Acid Reduction: When using metal-acid systems like iron in acetic or hydrochloric acid, controlling the temperature is crucial to prevent over-reduction or side reactions. The rate of addition of the acid can also influence the reaction's selectivity.

  • Workup Procedure: Proper pH adjustment during the workup is essential to ensure the product is in a form that is easily extractable and to prevent its degradation.

Q4: What are the recommended methods for purifying this compound?

The purification of aminopyrimidines can be challenging due to their polarity and potential for interaction with silica gel. Common purification techniques include:

  • Crystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent system is critical and may require screening of various solvents and solvent mixtures.

  • Column Chromatography: If chromatography is necessary, using a deactivated silica gel or an alternative stationary phase like alumina can be beneficial. A gradient elution with a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective.[3]

  • Acid-Base Extraction: The basicity of the amine group allows for purification through acid-base extraction, which can be an effective way to separate the product from non-basic impurities.

Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield or Reaction Failure Step1 Which step has low yield? Start->Step1 Identify Problematic Step Step Step Solution Solution Chlorination Chlorination Step1->Chlorination Chlorination Reduction Reduction Step1->Reduction Reduction Purification Purification Step1->Purification Purification Step2 Incomplete Conversion? Chlorination->Step2 Check Reagents & Conditions Solution1 Increase temperature or reaction time. Use a base (e.g., pyridine). Ensure anhydrous conditions. Step2->Solution1 Yes Step3 Degradation? Step2->Step3 No Solution2 Lower reaction temperature. Use a milder chlorinating agent if possible. Step3->Solution2 Yes Step4 Incomplete Reduction? Reduction->Step4 Check Catalyst & Conditions Solution3 Increase catalyst loading or H2 pressure. Check for catalyst poisoning. In metal/acid, add acid portion-wise. Step4->Solution3 Yes Step5 Byproducts Formed? Step4->Step5 No Solution4 Optimize solvent and temperature. Consider a different reduction method (e.g., transfer hydrogenation). Step5->Solution4 Yes Step6 Difficulty Separating From Impurities? Purification->Step6 Check Purity Issues Solution5 Try recrystallization from a different solvent system. Use deactivated silica for chromatography. Employ acid-base extraction. Step6->Solution5 Yes

Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.

Problem: Low conversion during the chlorination of the corresponding 2-hydroxypyrimidine.

  • Possible Cause: Insufficient reactivity of the chlorinating agent, non-optimal temperature, or presence of moisture.

  • Solution:

    • Ensure that the starting material is thoroughly dried and that anhydrous conditions are maintained throughout the reaction.

    • Increase the reaction temperature in increments, while monitoring the reaction progress by TLC or HPLC to avoid decomposition.

    • Consider the addition of a tertiary amine base like pyridine or N,N-dimethylaniline, which can act as a catalyst and acid scavenger.[1]

    • If using only POCl3, the addition of PCl5 can sometimes increase the reactivity.[2]

Problem: Formation of multiple products during the reduction of the nitro group.

  • Possible Cause: Over-reduction, side reactions of the chloro substituent, or incomplete reaction.

  • Solution:

    • For catalytic hydrogenation, carefully control the hydrogen pressure and reaction time. A lower pressure and careful monitoring can prevent over-reduction.

    • When using a metal/acid system (e.g., Fe/HCl), maintain a controlled temperature, as the reaction can be exothermic. Portion-wise addition of the acid can help manage the reaction rate.

    • Ensure the starting material is fully consumed before workup to avoid a complex mixture of starting material and product.

Problem: Product loss during workup and purification.

  • Possible Cause: The product may be partially soluble in the aqueous phase, or it may be degrading on silica gel.

  • Solution:

    • During extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product.

    • Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.

    • For column chromatography, consider using alumina or a deactivated silica gel. Running a small amount of triethylamine in the eluent can also help prevent streaking and decomposition on the column.

    • Prioritize purification by crystallization whenever possible to minimize losses associated with chromatography.[4]

Data Summary

The following tables summarize quantitative data from the synthesis of related pyrimidine compounds, illustrating the impact of different reaction conditions on yield.

Table 1: Comparison of Catalysts in the Hydrogenation of a Nitro-Pyridine Precursor

Catalyst CompositionConversion Rate
0.8% Pt and 0.6% Mo on activated carbon>98%
0.8% Pt and 0.3% Mo on activated carbon~98%
1% Pt and 2% V on activated carbon~87%

Data adapted from a synthesis of 2-chloro-5-methylpyridin-4-amine.[5]

Table 2: Yields of 2-Chloro-4-methylpyrimidine from Different Synthetic Routes

Starting MaterialReagentsYield
2,4-dichloropyrimidineMeMgCl, Fe(acac)350%
2,6-dichloro-4-methylpyrimidineZinc powder, iodine53%
2,4-dichloro-6-methyl-pyrimidineZinc powder, ammonia74.4%

Data adapted from various syntheses of 2-Chloro-4-methylpyrimidine.[3][6]

Key Experimental Protocols

The following are general protocols for key reaction steps, which should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for the Chlorination of a Hydroxypyrimidine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-hydroxy-4-methyl-5-nitropyrimidine.

  • Carefully add phosphorus oxychloride (POCl3) (typically 3-5 equivalents) to the flask.

  • Optionally, add a catalytic amount of a base such as N,N-dimethylaniline (0.1 equivalents).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-methyl-5-nitropyrimidine.

Protocol 2: General Procedure for the Reduction of a Nitropyrimidine using Iron/HCl

  • In a round-bottom flask, suspend the 2-chloro-4-methyl-5-nitropyrimidine in a solvent such as ethanol or acetic acid.

  • Add iron powder (typically 3-5 equivalents) to the suspension.

  • Heat the mixture to a gentle reflux.

  • Slowly add concentrated hydrochloric acid dropwise to the heated mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with an aqueous base (e.g., sodium carbonate) to a pH of 8-9.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by crystallization or column chromatography.

Disclaimer: The information provided in this guide is based on established chemical principles and data from the synthesis of structurally related compounds. The reaction conditions and protocols should be considered as starting points and will likely require optimization for the specific synthesis of this compound. All chemical syntheses should be performed with appropriate safety precautions in a controlled laboratory environment.

References

Technical Support Center: Chloropyrimidine Functionalization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of chloropyrimidines.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki Coupling

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is susceptible to deactivation by oxygen.

    • Solution: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[1][2] Use freshly opened, high-purity catalyst and solvents.

  • Inappropriate Ligand: The choice of phosphine ligand is crucial for efficient catalytic turnover.

    • Solution: For electron-deficient chloropyrimidines, bulky, electron-rich phosphine ligands can improve reaction rates and yields. Consider screening different ligands to find the optimal one for your specific substrate.

  • Insufficient Base Strength: The base is required to activate the boronic acid.

    • Solution: Use a sufficiently strong base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can also be a factor; consider using a phase-transfer catalyst if necessary.

  • Poor Solvent Choice: The solvent system can significantly impact the reaction rate and yield.

    • Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[1][2] Alcoholic solvents can also be beneficial in some cases.[1]

Issue 2: Formation of Homocoupling Product in Suzuki Coupling

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Rigorously degas all solvents and the reaction mixture with an inert gas prior to adding the catalyst.[1][2] Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid can undergo homocoupling.

    • Solution: Ensure the chosen base is effective for the specific boronic acid. The addition of a small amount of water to the reaction mixture can sometimes facilitate the transmetalation step.

Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination

Possible Causes and Solutions:

  • Presence of Water: Water can act as a proton source, leading to the reduction of the chloropyrimidine.

    • Solution: Use anhydrous solvents and reagents. Dry the amine and any other reagents before use.

  • Inappropriate Ligand/Base Combination: Certain ligand and base combinations can favor the hydrodehalogenation pathway.

    • Solution: Screen different bulky electron-rich phosphine ligands and bases. Sterically hindered bases can sometimes suppress this side reaction.

Issue 4: Formation of Hydroxypyrimidine in Nucleophilic Aromatic Substitution (SNAr)

Possible Causes and Solutions:

  • Presence of Water: Chloropyrimidines can be susceptible to hydrolysis, especially under basic or acidic conditions.

    • Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize the reaction mixture. Consider using a non-aqueous workup if possible.

  • Reaction Temperature Too High: Higher temperatures can accelerate the rate of hydrolysis.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki coupling of dichloropyrimidines?

A1: The most common side products are the homocoupling of the boronic acid and the formation of the di-substituted pyrimidine. The regioselectivity of the first coupling is crucial; typically, the C4 position is more reactive than the C2 or C6 positions.[1][3]

Q2: How can I control the regioselectivity in the functionalization of 2,4-dichloropyrimidine?

A2: The C4 position of 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive towards nucleophilic attack in both SNAr and palladium-catalyzed cross-coupling reactions.[1][3] To favor substitution at the C4 position, milder reaction conditions (e.g., lower temperature) can be employed for the first coupling. For subsequent functionalization at the C2 position, more forcing conditions are typically required.

Q3: My Buchwald-Hartwig amination of a chloropyrimidine is sluggish. What can I do?

A3: Consider changing the palladium precatalyst and/or the phosphine ligand. Bulky, electron-rich ligands often accelerate the reaction. Increasing the reaction temperature may also improve the rate, but be mindful of potential side reactions like hydrodehalogenation. Ensure your base is strong enough and that your reagents are anhydrous.

Q4: I am observing significant amounts of the hydroxypyrimidine byproduct in my SNAr reaction. How can I prevent this?

A4: The formation of hydroxypyrimidine is due to the hydrolysis of the chloropyrimidine. To minimize this, ensure all your reagents and solvents are scrupulously dry. Running the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) is also crucial. If a basic workup is required, use a non-aqueous base or perform the aqueous workup at a low temperature and for a minimal amount of time.

Quantitative Data on Side Product Formation

The following tables summarize the yields of desired products and common side products under various reaction conditions.

Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)4-Phenyl-2-chloropyrimidine Yield (%)2,4-Diphenylpyrimidine Yield (%)Phenyl HomocouplingReference
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002471Not reportedNot reported[2]
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/Ethanol/H₂O5512~40-Observed[1]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KFTHF5012ModerateNot reportedNot reported[4]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Amines

Aryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product Yield (%)Hydrodehalogenation (%)Reference
4-ChlorotolueneMorpholinePd(OAc)₂ (1)XPhos (2)NaOt-BuToluene1001898Not reported[5]
2-ChloropyrimidineMorpholine[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)NaOt-Bu/KOHH₂O110168Not reported[6]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2.5)RuPhos (5)LiHMDSToluene1001683Not reported[7]

Experimental Protocols

Protocol 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[2]
  • To a reaction vessel, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Add 1,4-dioxane (3.5 mL) and water (1.5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Morpholine

This is a general protocol adapted from similar reactions.

  • To a dry Schlenk tube, add 2-chloropyrimidine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Add a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • Heat the reaction mixture to 100 °C and stir under argon for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Minimizing Hydrolysis in Nucleophilic Aromatic Substitution
  • Ensure all glassware is oven-dried or flame-dried before use.

  • Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves.

  • Dry all reagents (e.g., amines) over a suitable drying agent (e.g., KOH) before use.

  • Set up the reaction under a positive pressure of a dry inert gas (argon or nitrogen).

  • Perform all transfers of reagents and solvents using syringes or cannulas.

  • If a workup is necessary, consider a non-aqueous workup. For example, filter the reaction mixture through a pad of celite and wash with a dry solvent.

  • If an aqueous workup is unavoidable, perform it at 0 °C and minimize the contact time with water. Immediately neutralize the aqueous layer before extraction.

Visualizations

Suzuki_Side_Products Chloropyrimidine Chloropyrimidine Desired_Product Functionalized Pyrimidine Chloropyrimidine->Desired_Product Pd Catalyst, Base Boronic_Acid Boronic Acid Boronic_Acid->Desired_Product Homocoupling_Product Homocoupling Product (Biaryl) Boronic_Acid->Homocoupling_Product O₂, Slow Transmetalation

Caption: Side product formation in Suzuki coupling.

Buchwald_Hartwig_Side_Products Chloropyrimidine Chloropyrimidine Desired_Product Aminated Pyrimidine Chloropyrimidine->Desired_Product Pd Catalyst, Base Hydrodehalogenation Hydrodehalogenated Pyrimidine Chloropyrimidine->Hydrodehalogenation Proton Source (e.g., H₂O) Amine Amine Amine->Desired_Product

Caption: Side product formation in Buchwald-Hartwig amination.

SNAr_Side_Product Chloropyrimidine Chloropyrimidine Desired_Product Substituted Pyrimidine Chloropyrimidine->Desired_Product Hydrolysis_Product Hydroxypyrimidine Chloropyrimidine->Hydrolysis_Product H₂O Nucleophile Nucleophile Nucleophile->Desired_Product Troubleshooting_Workflow Start Low Yield or Unexpected Product Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Catalyst Screen Catalysts and Ligands Check_Reagents->Optimize_Catalyst Optimize_Base_Solvent Screen Bases and Solvents Check_Conditions->Optimize_Base_Solvent Analyze_Side_Products Identify Side Products (NMR, MS) Optimize_Catalyst->Analyze_Side_Products Optimize_Base_Solvent->Analyze_Side_Products Modify_Protocol Modify Protocol to Minimize Side Products Analyze_Side_Products->Modify_Protocol Success Successful Reaction Modify_Protocol->Success

References

Troubleshooting low yield in Suzuki coupling of chloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of chloropyrimidines?

Low yields in these reactions typically stem from a few key areas:

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst[1][2]. Additionally, impurities in reagents or solvents, particularly sulfur from heteroaryl boronic acids, can poison the catalyst[3].

  • Poor Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts[4][5]. Steric hindrance, particularly from ortho-substituted boronic acids, can also significantly lower yields[6].

  • Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with hydrogen) and homo-coupling of the boronic acid[1][4].

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition and side reactions[5][7].

Q2: Which chlorine atom is more reactive on a 2,4-dichloropyrimidine?

For 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes oxidative addition with the palladium catalyst preferentially over the C2 position[8]. This regioselectivity allows for the sequential functionalization of the pyrimidine ring.

Q3: What are the primary side reactions, and how can they be minimized?

The most common side reaction is the protodeboronation of the boronic acid, which is often exacerbated by high temperatures and certain bases[1]. Using fresh, high-purity boronic acid and carefully optimized reaction conditions can help minimize this. Homo-coupling, the reaction of two boronic acid molecules, can be reduced by ensuring efficient oxidative addition and transmetalation, often by adding the aryl halide in slight excess[7].

Q4: Can microwave irradiation improve my reaction?

Yes, microwave-assisted procedures can be very effective. They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%)[3][9].

Troubleshooting Guides

This section provides specific advice for common experimental issues.

Problem: My reaction is sluggish or fails to proceed to completion.

Q: I see little to no product formation. How can I determine if my catalyst, solvent, or base is the issue?

A: A systematic screening of reaction parameters is the most effective approach. The choice of catalyst, ligand, solvent, and base are all critical for success. Chlorides are known to be less reactive coupling partners, making the selection of an appropriate catalytic system essential[4].

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

Catalyst Ligand Yield (%) Notes Source
Pd(PPh₃)₄ - 71 Effective and commonly used for this substrate. [3]
Pd₂(dba)₃ - <5 Inefficient without a suitable ligand. [3]
Pd₂(dba)₃ · CHCl₃ - 35 Moderate yield, improved over Pd₂(dba)₃. [3]
Pd₂(dba)₃ P(t-Bu)₃ Moderate Effective system for solid-supported chloropyrimidines. [10]
PdCl₂(PPh₃)₂ - 36 Low yield under the tested conditions. [3]
Pd(OAc)₂ - Low Yields can be low in non-polar solvents like 1,4-dioxane. [3]

| Pd/IPr | - | Good | N-heterocyclic carbene (NHC) ligands can promote C4 selectivity. |[11] |

Table 2: Solvent and Base Optimization

Solvent Base Yield (%) Notes Source
1,4-Dioxane K₂CO₃ 71 A good starting point for non-polar solvents. [3]
1,4-Dioxane / H₂O (2:1) K₂CO₃ 80 Addition of water often improves yield. [3]
Toluene K₃PO₄ 40 Moderate yield. [1]
1,4-Dioxane K₃PO₄ 60 K₃PO₄ is an effective base, often better than carbonates. [1]
Acetonitrile K₃PO₄ 36 Lower yield compared to other solvents. [1]
THF KF Moderate KF is another viable base option. [10]

| Ethanol / Toluene / H₂O | K₂CO₃ | Good | Alcoholic solvent mixtures can afford high reactivity. |[6] |

Problem: My yield is inconsistent or varies between batches.

Q: I suspect my starting materials are degrading. What are the signs and solutions?

A: The primary concern is the stability of the boronic acid. Aryl boronic acids with electron-withdrawing groups are particularly susceptible to protodeboronation[1]. Always use fresh, high-purity boronic acids and check their integrity if yields are inconsistent. Store them in a cool, dark, and dry place.

Problem: The reaction works for some substrates but not others.

Q: Why do electron-rich or sterically hindered boronic acids give poor yields?

A: The electronic and steric properties of your coupling partners have a significant impact.

  • Electronic Effects: Boronic acids with electron-donating groups tend to give good yields, while those with electron-withdrawing groups can slow the transmetalation step, leading to lower yields[1].

  • Steric Hindrance: Ortho-substituted aryl boronic acids often result in poor yields due to steric clash, which hinders the approach of the coupling partners within the catalytic complex[6]. Harsher conditions, such as stronger bases and higher temperatures, may be required for these challenging substrates[6].

  • Catalyst Poisoning: Heteroaryl boronic acids, especially those containing sulfur (e.g., thiophene-2-boronic acid), can irreversibly bind to the palladium catalyst and poison it, completely halting the reaction[3].

Table 3: Effect of Temperature and Time (Microwave-Assisted) Reaction: 2,4-dichloropyrimidine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in 1,4-Dioxane/H₂O.

Temperature (°C) Time (min) Yield (%) Notes Source
100 15 81 Optimal conditions found in the study. [3]
100 20 81 No improvement with longer time. [3]
120 15 75 Higher temperatures led to side product formation. [3]

| 140 | 15 | 68 | Yield decreased significantly at higher temperatures. |[3] |

Experimental Protocols

General Protocol for Suzuki Coupling of a Chloropyrimidine

This procedure is a generalized starting point based on common methodologies[1][6][10]. Optimization will be required for specific substrates.

  • Reaction Setup: To a Schlenk flask, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.1–1.5 equiv), and base (2.0–3.0 equiv., e.g., K₃PO₄ or K₂CO₃).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)(Ln)-X] Pd0->OxAdd Oxidative Addition (Ar-X) Trans [Ar-Pd(II)(Ln)-R] OxAdd->Trans Transmetalation (R-B(OH)₂) + Base Trans->Pd0 Product Ar-R Trans->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Starting Materials (Purity, Age, Inert Setup) start->check_reagents optimize_conditions 2. Optimize Conditions (Temp, Time, Concentration) check_reagents->optimize_conditions Reagents OK screen_components 3. Screen Core Components (Catalyst, Ligand, Base, Solvent) optimize_conditions->screen_components No Improvement end Yield Improved screen_components->end Optimal Combo Found reagents_ok Reagents Verified conditions_ok Conditions Optimized Influencing_Factors Yield Suzuki Coupling Yield Catalyst_System Catalyst System Yield->Catalyst_System Substrates Substrates Yield->Substrates Conditions Reaction Conditions Yield->Conditions Side_Reactions Side Reactions Yield->Side_Reactions Pd_Source Pd Source Catalyst_System->Pd_Source Ligand Ligand Catalyst_System->Ligand Base Base Catalyst_System->Base Solvent Solvent Catalyst_System->Solvent Chloro_Pyr Chloropyrimidine (Reactivity) Substrates->Chloro_Pyr Boronic_Acid Boronic Acid (Sterics, Electronics) Substrates->Boronic_Acid Temp Temperature Conditions->Temp Time Reaction Time Conditions->Time Atmosphere Inert Atmosphere Conditions->Atmosphere Protodeboronation Protodeboronation Side_Reactions->Protodeboronation Homo_coupling Homo-coupling Side_Reactions->Homo_coupling Catalyst_Deactivation Catalyst Deactivation Side_Reactions->Catalyst_Deactivation

References

Technical Support Center: Purification of 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-4-methylpyrimidin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on common synthetic routes starting from 2,4-dichloro-5-methylpyrimidine, the most probable impurities are:

  • Unreacted Starting Material: 2,4-dichloro-5-methylpyrimidine.

  • Isomeric Byproduct: 4-Chloro-2-amino-5-methylpyrimidine, formed by nucleophilic attack at the C2 position instead of the C4 position.

  • Solvent Residues: Residual solvents from the reaction and work-up.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the purification process. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 2,4-dichloro-5-methylpyrimidine, is less polar and will have a higher Rf value than the more polar amine products. The desired product and its isomer may have very similar Rf values, requiring careful optimization of the solvent system for clear separation.

Q3: What are the recommended general purification strategies?

A3: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2,4-dichloro-5-methylpyrimidine in the Final Product
  • Problem: After the reaction and initial work-up, spectroscopic data (e.g., NMR, LC-MS) indicates the presence of the starting material, 2,4-dichloro-5-methylpyrimidine.

  • Solution 1: Recrystallization: If the concentration of the starting material is not excessively high, recrystallization can be an effective method for removal. 2,4-dichloro-5-methylpyrimidine is generally more soluble in non-polar solvents than the more polar amine product.

  • Solution 2: Column Chromatography: For complete removal, silica gel column chromatography is the most reliable method. The less polar 2,4-dichloro-5-methylpyrimidine will elute first.

Issue 2: Contamination with the Isomeric Byproduct (4-Chloro-2-amino-5-methylpyrimidine)
  • Problem: The final product is contaminated with the isomeric byproduct, 4-Chloro-2-amino-5-methylpyrimidine, which can be difficult to separate due to similar physical properties.

  • Solution: High-Performance Column Chromatography: Careful column chromatography is the most effective method to separate these isomers. A long column with a shallow solvent gradient will provide the best resolution. It is crucial to monitor the fractions closely by TLC to identify and isolate the desired product.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile and scale of the experiment.

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen include ethanol, ethyl acetate/hexane, and toluene.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Silica Gel Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (a non-polar solvent like hexane or a low-polarity mixture like hexane/ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start from 100% hexane and gradually increase to a 25% ethyl acetate in hexane mixture.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterRecrystallizationSilica Gel Column Chromatography
Primary Impurity Target Unreacted Starting MaterialUnreacted Starting Material & Isomeric Byproducts
Typical Solvents Ethanol, Ethyl Acetate/Hexane, TolueneHexane, Ethyl Acetate, Dichloromethane
Typical Purity Achieved Moderate to HighHigh to Very High
Yield Variable, depends on solubilityGenerally high with careful execution

Visualizations

Purification_Workflow Crude Crude Product (with impurities) Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column High-Purity Path Pure_Recrystal Purified Product Recrystallization->Pure_Recrystal Solid Product Waste1 Impurities in Mother Liquor Recrystallization->Waste1 Liquid Phase Pure_Column Highly Purified Product Column->Pure_Column Desired Fractions Waste2 Separated Impurities Column->Waste2 Impurity Fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Analyze Crude Product (TLC, NMR) Impurity_ID Impurity Identified? Start->Impurity_ID SM_Present Unreacted Starting Material? Impurity_ID->SM_Present Yes End_Pure Pure Product Obtained Impurity_ID->End_Pure No Isomer_Present Isomeric Byproduct? SM_Present->Isomer_Present No Recrystallize Perform Recrystallization SM_Present->Recrystallize Yes (Major) Column_Chrom Perform Column Chromatography SM_Present->Column_Chrom Yes (Trace/with Isomer) Isomer_Present->Column_Chrom Yes Isomer_Present->End_Pure No Reanalyze Re-analyze Product Recrystallize->Reanalyze Column_Chrom->End_Pure Reanalyze->Impurity_ID

Caption: Troubleshooting decision tree for impurity removal.

References

Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Arylation of 2-Chloro-4-methylpyrimidin-5-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-arylation of this compound, a crucial reaction in the synthesis of various biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-arylation of this compound?

A1: The most prevalent and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction is widely used for the formation of carbon-nitrogen (C-N) bonds, particularly for synthesizing aryl amines.

Q2: Why is the Buchwald-Hartwig amination preferred for this transformation?

A2: Traditional methods for forming aromatic C-N bonds often have limitations in substrate scope and functional group tolerance. The Buchwald-Hartwig amination overcomes many of these challenges, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions.[1]

Q3: What are the key components of a typical Buchwald-Hartwig reaction for this substrate?

A3: The reaction typically involves:

  • Substrates: this compound and an aryl halide (e.g., aryl bromide or chloride).

  • Catalyst: A palladium source, such as Pd(OAc)₂ or a pre-catalyst like [Pd(cinnamyl)Cl]₂.

  • Ligand: A phosphine-based ligand, such as Xantphos, DavePhos, or BrettPhos, is crucial for facilitating the catalytic cycle.[3][4]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (t-BuONa) being a common choice.[5] Weaker bases like K₂CO₃ can also be used, though they may lead to lower reaction rates.[3]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are typically used.[5][6]

Q4: Are there any known challenges when using aryl chlorides in Buchwald-Hartwig reactions?

A4: Yes, aryl chlorides can be more challenging substrates compared to aryl bromides or iodides because they are less reactive towards oxidative addition to the palladium catalyst.[6] However, the use of specialized ligands, often bulky and electron-rich phosphines, has significantly improved the success rate with aryl chlorides.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh source of palladium catalyst or a pre-catalyst. Pd(OAc)₂ can be unreliable.[6] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.The active Pd(0) species is sensitive to oxidation. Pre-catalysts often provide more consistent results by forming the active catalyst in situ.
Inappropriate Ligand Screen different phosphine ligands. For aryl chlorides, bulky, electron-rich ligands are often more effective.The ligand plays a critical role in the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Insufficient Base Strength If using a weaker base like K₂CO₃, consider switching to a stronger base such as t-BuONa or t-BuOK.[5]The base is essential for deprotonating the amine, making it a better nucleophile.
Low Reaction Temperature Gradually increase the reaction temperature. Buchwald-Hartwig reactions often require elevated temperatures, especially with less reactive aryl chlorides.[6]Higher temperatures can overcome the activation energy barrier for oxidative addition.
Poor Substrate Reactivity If using an aryl chloride, consider converting it to the corresponding aryl bromide or iodide, which are generally more reactive.[6]Aryl iodides and bromides have weaker carbon-halogen bonds, facilitating oxidative addition.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a well-degassed solvent.This side reaction, where the aryl halide is reduced, can compete with the desired coupling. It can be promoted by trace amounts of water or oxygen.
Homocoupling of Aryl Halide Lower the reaction temperature and ensure slow addition of the base.This side reaction can occur at higher temperatures.
Multiple Arylations If the arylating agent has multiple reactive sites, consider using a protecting group strategy.This can prevent unwanted side reactions at other positions on the molecule.

Issue 3: Difficult Product Purification

| Potential Cause | Troubleshooting Step | Rationale | | Residual Palladium Catalyst | After the reaction, consider a workup procedure that includes filtration through a pad of Celite or silica gel to remove the palladium catalyst. | Palladium residues can complicate purification and may be undesirable in the final product. | | Similar Polarity of Product and Starting Materials | Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. Employ different chromatography techniques (e.g., reverse-phase) if standard silica gel chromatography is ineffective. | Reducing the complexity of the crude mixture simplifies purification. |

Experimental Protocols & Data

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, aryl halide, palladium catalyst, and ligand to a dry flask. prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add anhydrous, degassed solvent and base. prep2->prep3 reaction1 Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). prep3->reaction1 reaction2 Monitor the reaction progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction to room temperature. reaction2->workup1 workup2 Dilute with an organic solvent and filter through Celite to remove solids. workup1->workup2 workup3 Wash the filtrate with water and brine. workup2->workup3 workup4 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. workup3->workup4 purify Purify the crude product by column chromatography. workup4->purify

Caption: General workflow for a Buchwald-Hartwig N-arylation experiment.

Table of Reaction Conditions and Reported Yields

The following table summarizes various conditions that have been reported for the N-arylation of similar pyrimidine systems. This data can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
Pd₂(dba)₃ (2.5)Xantphos (7.5)DBUDMF1401Aryl bromide70[4]
[Pd(cinnamyl)Cl]₂ (1.5)L (6)DBUTolueneRT2Aryl bromide85[4]
Pd(OAc)₂ (10)PPh₃K₂CO₃DMA110-Aryl bromide94[7]
PdCl₂(PPh₃)₂Xantphost-BuONaTolueneReflux-Aryl bromide82[8]
Visualizing the Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed N-arylation reaction.

G A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(NHR')L₂]⁺X⁻ B->C Amine Coordination (R'NH₂) D Ar-Pd(II)(NR')L₂ C->D Deprotonation (Base) D->A Reductive Elimination E Ar-NHR' D->E

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[1][3]

References

Preventing decomposition of 2-Chloro-4-methylpyrimidin-5-amine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Chloro-4-methylpyrimidin-5-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No. 20090-69-1) is a heterocyclic organic compound with the molecular formula C₅H₆ClN₃. It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[1] Additionally, its structural features make it a valuable building block in the creation of herbicides and fungicides in the agrochemical industry.[1]

Q2: What are the primary decomposition pathways for this compound during a reaction?

The two main decomposition pathways for this compound are:

  • Hydrolysis: The 2-chloro group is susceptible to hydrolysis, particularly under acidic or basic conditions, which results in the formation of 2-hydroxy-4-methylpyrimidin-5-amine. This product exists in equilibrium with its tautomeric form, 4-methyl-5-amino-pyrimidin-2(1H)-one.

  • Undesired Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring makes the 2-chloro substituent a good leaving group for nucleophilic attack. If strong nucleophiles, such as alkoxides or certain amines, are present in the reaction mixture (either as reagents or impurities), they can displace the chloro group, leading to the formation of byproducts.

Q3: Is this compound sensitive to heat?

Q4: How can I detect the decomposition of this compound in my reaction?

Decomposition can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The formation of the more polar 2-hydroxy byproduct will typically appear as a new spot with a lower Rf value compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its degradation products. The appearance of new peaks, particularly one corresponding to the more polar 2-hydroxy derivative, indicates decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the presence of the decomposition product. For example, in DMSO-d₆, the disappearance of the characteristic signals for this compound and the appearance of new signals corresponding to 2-hydroxy-4-methylpyrimidin-5-amine would confirm decomposition.

Troubleshooting Guides

Issue 1: Formation of a Polar Impurity Detected by TLC/HPLC

Possible Cause: Hydrolysis of the 2-chloro group.

Troubleshooting Step Rationale Experimental Protocol
Control pH Both acidic and basic conditions can catalyze the hydrolysis of the 2-chloro group. Maintaining a neutral or near-neutral pH is critical.If the reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer or a stoichiometric amount of a non-nucleophilic base (e.g., proton sponge) to neutralize them.
Use Anhydrous Solvents The presence of water will promote hydrolysis, especially at elevated temperatures.Use freshly distilled, anhydrous solvents. Consider the use of molecular sieves to maintain anhydrous conditions throughout the reaction.
Lower Reaction Temperature Hydrolysis is a chemical reaction with a rate that is dependent on temperature.If the desired reaction can proceed at a lower temperature, this will significantly reduce the rate of hydrolysis.
Minimize Reaction Time Prolonged exposure to reaction conditions increases the likelihood of decomposition.Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to an acceptable level.
Issue 2: Low Yield and Multiple Byproducts in Nucleophilic Substitution Reactions

Possible Cause: Undesired side reactions with nucleophiles present in the reaction mixture.

Troubleshooting Step Rationale Experimental Protocol
Use a Non-Nucleophilic Base Strong, nucleophilic bases can compete with the desired nucleophile, leading to byproduct formation.If a base is required, opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
Control Stoichiometry An excess of a strong nucleophile can lead to multiple substitutions or other side reactions.Use a carefully controlled amount of the nucleophilic reagent, typically 1.0 to 1.2 equivalents.
Protect the Amine Group The 5-amino group can potentially react with certain reagents.If the reaction conditions are harsh, consider protecting the 5-amino group with a suitable protecting group (e.g., Boc, Cbz) prior to the desired reaction.
Solvent Choice The solvent can influence the reactivity of nucleophiles.Aprotic solvents such as DMF, DMAc, or NMP are generally suitable for SNAr reactions. Avoid protic solvents like alcohols if possible, as they can act as nucleophiles at elevated temperatures.

Data Presentation

Table 1: Recommended Reaction Conditions to Minimize Decomposition

Parameter Recommended Condition Reasoning
pH 6-8Avoids acid or base-catalyzed hydrolysis of the 2-chloro group.
Solvent Anhydrous aprotic solvents (e.g., THF, Dioxane, DMF, NMP)Minimizes the risk of hydrolysis.
Temperature As low as reasonably practical for the desired reactionReduces the rate of all potential decomposition pathways.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents potential oxidative decomposition, although this is a less common pathway.
Additives Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) if a base is required.Prevents competition with the desired nucleophile.

Table 2: ¹H NMR Chemical Shifts (ppm) for Identification in DMSO-d₆

Compound CH₃ NH₂ Pyrimidine-H
2-Chloro-4-methylpyrimidine (related structure)3.29 (s)-8.59 (d), 7.44 (d)
2-Chloro-5-methylpyridin-4-amine (related structure)1.96 (s)6.16 (br s)6.50 (s), 7.68 (s)
4-Amino-6-hydroxy-2-methylpyrimidine (hydrolysis product analog)1 (s)6 (br s)2 (s)

Note: The chemical shifts for this compound are expected to be in a similar range to the related structures. The hydrolysis product, 2-hydroxy-4-methylpyrimidin-5-amine, will likely show a downfield shift for the pyrimidine proton and the absence of the chloro-substituent's electronic effect.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is designed to minimize the decomposition of this compound.

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol) under an argon atmosphere, add the desired amine nucleophile (1.1 eq).

  • Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

DecompositionPathways This compound This compound 2-Hydroxy-4-methylpyrimidin-5-amine 2-Hydroxy-4-methylpyrimidin-5-amine This compound->2-Hydroxy-4-methylpyrimidin-5-amine Hydrolysis (H₂O, H⁺ or OH⁻) Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product SNAr (Nu⁻)

Caption: Primary decomposition pathways of this compound.

TroubleshootingWorkflow start Reaction Issue Observed (e.g., low yield, impurity) check_hydrolysis Check for Polar Impurity (TLC/HPLC) start->check_hydrolysis hydrolysis_steps Implement Hydrolysis Prevention: - Anhydrous Conditions - Neutral pH - Lower Temperature check_hydrolysis->hydrolysis_steps Yes check_side_reactions Multiple Byproducts? check_hydrolysis->check_side_reactions No end Improved Reaction Outcome hydrolysis_steps->end snar_steps Optimize SNAr Conditions: - Non-nucleophilic base - Control Stoichiometry - Aprotic Solvent check_side_reactions->snar_steps Yes check_side_reactions->end No snar_steps->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Aqueous Workup Procedures for 2-Chloro-4-methylpyrimidin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylpyrimidin-5-amine. The following information is designed to address specific issues that may be encountered during the aqueous workup of reactions involving this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the aqueous workup of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My product, a derivative of this compound, has some water solubility. How can I minimize its loss during aqueous workup?

A1: To minimize the loss of a water-soluble product, it is advisable to saturate the aqueous layer with sodium chloride (brine) before extraction. This technique, known as "salting out," decreases the polarity of the aqueous phase, thereby reducing the solubility of your organic product and promoting its transfer into the organic layer.[1] Additionally, performing multiple extractions with smaller volumes of the organic solvent is more effective than a single extraction with a large volume.

Q2: I am observing a persistent emulsion during the extraction process. What are the best strategies to break it?

A2: Emulsions are a common issue, especially when dealing with basic amine compounds. Here are several strategies to address this:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions break over time.[2]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help disrupt the emulsion.[1]

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can break the emulsion by removing particulate matter that may be stabilizing it.[2]

  • Solvent Evaporation: If emulsions are a recurring problem with a specific reaction, try removing the reaction solvent via rotary evaporation before the workup. Then, redissolve the residue in the desired extraction solvent and proceed with the aqueous wash.[2][3]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of emulsions.[1]

Q3: After a Suzuki-Miyaura coupling reaction, I am struggling to remove the palladium catalyst and boronic acid byproducts. What is the recommended procedure?

A3: For the removal of palladium residues and boronic acid byproducts, a common procedure involves washing the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate, followed by a brine wash. If palladium residues persist, filtering the organic solution through a plug of silica gel or a specialized scavenger resin can be effective. For boronic acid removal, an extraction with a dilute aqueous solution of a base like NaOH can be performed, provided your product is not base-sensitive.

Q4: In a Buchwald-Hartwig amination, what are the key considerations for the aqueous workup to ensure the removal of the phosphine ligand and its oxide?

A4: The removal of phosphine ligands and their corresponding oxides can be challenging due to their varying polarities. An acidic wash (e.g., with dilute HCl) can protonate any remaining amine starting material and some basic ligands, partitioning them into the aqueous layer. However, care must be taken as the product itself is an amine and may also partition into the aqueous phase if the pH is too low. For the removal of triphenylphosphine oxide, which is a common byproduct, precipitation by adding a non-polar solvent like hexanes to the concentrated organic extract can be effective before purification by column chromatography.

Experimental Protocols

Below are detailed methodologies for the aqueous workup of two common reactions involving this compound.

Protocol 1: Aqueous Workup for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the aqueous workup following a Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Procedure:

  • Cooling the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully add deionized water to the reaction mixture to quench any remaining reactive species.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The layers should separate; if an emulsion forms, refer to the troubleshooting guide.

  • Aqueous Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

    • Follow with a wash using deionized water.

    • Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to reduce the water content in the organic phase.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Aqueous Workup for a Buchwald-Hartwig Amination

This protocol provides a general method for the aqueous workup after a Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Procedure:

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with the same organic solvent.

  • Transfer to Separatory Funnel: Combine the filtrate and the washings in a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with deionized water.

    • To remove any remaining amine starting material, a wash with a dilute aqueous acid solution (e.g., 1 M HCl) can be performed. Caution: The product is also an amine and may be extracted into the aqueous layer. The pH should be carefully monitored and adjusted if necessary.

    • Neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.

    • Perform a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of reactions with this compound. Please note that optimal conditions will vary depending on the specific substrates used.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/Ethanol/Water80-100
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane100-120

Visualizations

The following diagrams illustrate a general workflow for aqueous workup and a troubleshooting guide for common issues.

Aqueous_Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product concentrate->purify

Caption: A general experimental workflow for the aqueous workup of an organic reaction.

Troubleshooting_Workup start Problem During Workup? emulsion Persistent Emulsion? start->emulsion Yes low_yield Low Product Yield? start->low_yield No emulsion->low_yield No sol_emulsion1 Add Brine emulsion->sol_emulsion1 Try sol_emulsion2 Filter through Celite emulsion->sol_emulsion2 Try sol_emulsion3 Allow to Stand emulsion->sol_emulsion3 Try impurity Product Contaminated? low_yield->impurity No sol_yield1 Check pH of Aqueous Layer low_yield->sol_yield1 Try sol_yield2 Perform More Extractions low_yield->sol_yield2 Try sol_yield3 'Salt Out' with NaCl low_yield->sol_yield3 Try sol_impurity1 Additional Aqueous Washes impurity->sol_impurity1 Try sol_impurity2 Recrystallization impurity->sol_impurity2 Try sol_impurity3 Column Chromatography impurity->sol_impurity3 Try

Caption: A decision tree for troubleshooting common aqueous workup problems.

References

Technical Support Center: Chlorination in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination step of pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for pyrimidine synthesis?

A1: The most common and widely used chlorinating agent for converting hydroxypyrimidines to chloropyrimidines is phosphorus oxychloride (POCl₃).[1][2] Other reagents like thionyl chloride (SOCl₂) can also be used, but POCl₃ is generally preferred for chlorinating nitrogen heterocycles.[3] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is employed to enhance the reactivity.[2]

Q2: My chlorination reaction is incomplete. What are the possible causes and solutions?

A2: Incomplete chlorination can be due to several factors:

  • Insufficient Reagent: Ensure at least one equivalent of POCl₃ is used per hydroxyl group.[1]

  • Low Reaction Temperature: The reaction often requires heating. For solvent-free reactions in a sealed reactor, temperatures between 140-160°C are effective.[1][4] Traditional methods may require refluxing in neat POCl₃.

  • Short Reaction Time: While some modern protocols are efficient, ensure the reaction has proceeded for a sufficient duration. A typical timeframe for solvent-free methods is 2 hours.[1]

  • Poor Quality of POCl₃: If the POCl₃ is old or has been exposed to moisture, its reactivity may be compromised. Using fresh or distilled POCl₃ is recommended. The addition of PCl₅ can sometimes help if the POCl₃ quality is poor.[2]

  • Presence of Water: Water will react with POCl₃, reducing its effectiveness. Ensure all starting materials and glassware are dry.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Byproduct formation is a common challenge. Here are some strategies to minimize it:

  • Control Reaction Temperature: Excessive heat can lead to degradation and side reactions. Optimize the temperature for your specific substrate.

  • Use of a Base: The addition of a tertiary amine, such as pyridine or N,N-diethylaniline, can act as a scavenger for the HCl generated during the reaction, which can sometimes lead to side reactions.[1][5]

  • Solvent Choice: While solvent-free methods are advantageous, in some cases, using an inert solvent like acetonitrile or toluene can help control the reaction and minimize byproduct formation.[6]

  • Equimolar Reagents: Using a large excess of POCl₃ can sometimes lead to more byproducts and complicates the workup. A solvent-free approach with equimolar POCl₃ has been shown to give high yields and purity.[1]

Q4: The workup of my reaction is difficult, and I am losing my product. What are the best practices for quenching and purification?

A4: The quenching of POCl₃ is highly exothermic and can be hazardous if not done correctly.

  • Controlled Quenching: The reaction mixture should be cooled before quenching. Slowly and carefully add the cooled reaction mixture to ice-water or a cold aqueous base solution (e.g., saturated Na₂CO₃ solution).[1] Reverse quenching (adding the reaction mixture to the quenching solution) is generally the preferred and safer method.[7]

  • pH Adjustment: After quenching, the pH should be carefully adjusted to 8-9 with a saturated Na₂CO₃ solution to precipitate the chlorinated pyrimidine product.[1]

  • Purification: The crude product can be purified by filtration if it is a solid.[1] Other purification methods include distillation (especially for liquid products) or column chromatography.[8]

Q5: What are the safety precautions I should take during the chlorination step?

A5: Safety is paramount when working with chlorinating agents like POCl₃.

  • Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Handling POCl₃: POCl₃ is corrosive and reacts violently with water. Handle it with care and avoid contact with skin and eyes. Ensure all glassware is dry.

  • Quenching: Be aware of the potential for a delayed exothermic reaction when quenching POCl₃, especially at low temperatures.[6] Quenching into a vigorously stirred, appropriately sized vessel of cold water or aqueous base is crucial.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the use of fresh, high-quality POCl₃. Consider adding a base like pyridine.
Product loss during workupOptimize the quenching procedure by performing a slow, reverse quench into a cold, stirred solution. Ensure proper pH adjustment for product precipitation.
Product Decomposition Excessive reaction temperature or timePerform the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress closely using TLC or LC-MS.
Hydrolysis of the chlorinated product during workupWork up the reaction quickly and at low temperatures. Ensure the final product is not exposed to highly acidic or basic conditions for extended periods.
Formation of Dark, Tarry Material Decomposition of starting material or productUse a lower reaction temperature. Consider using an inert solvent to better control the reaction.
Exothermic Runaway During Quenching Rapid, uncontrolled hydrolysis of excess POCl₃Cool the reaction mixture thoroughly before quenching. Use a reverse quench method, adding the reaction mixture slowly to a large volume of vigorously stirred ice-water or a cold aqueous base.

Quantitative Data on Chlorination of Hydroxypyrimidines

The following table summarizes the reaction conditions and yields for the solvent-free chlorination of various hydroxypyrimidines using equimolar POCl₃ and pyridine at 160°C for 2 hours.

Starting Material Product Scale (moles) Yield (%) Purity (%)
2,4-Dihydroxy-6-methylpyrimidine2,4-Dichloro-6-methylpyrimidine0.38898
2,4-Dihydroxy-5-chloropyrimidine2,4,5-Trichloropyrimidine0.38996
6-Amino-2,4-dihydroxypyrimidine2,4-Dichloro-6-aminopyrimidine0.38598
4-Amino-2,6-dihydroxypyrimidine2,6-Dichloro-4-aminopyrimidine0.38397
2-Hydroxy-4-methyl-6-aminopyrimidine2-Chloro-4-methyl-6-aminopyrimidine0.38598
6-Amino-2-hydroxypyrimidine2-Chloro-6-aminopyrimidine0.38397

Data sourced from "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃".[1]

Experimental Protocols

Solvent-Free Chlorination of Hydroxypyrimidines using Equimolar POCl₃

This protocol is adapted from a published procedure for a safer and more environmentally friendly chlorination.[1]

Materials:

  • Hydroxypyrimidine starting material

  • Phosphorus oxychloride (POCl₃), 1 equivalent per hydroxyl group

  • Pyridine, 1 equivalent

  • Teflon-lined stainless steel reactor

  • Ice-water

  • Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add the hydroxyl-containing pyrimidine (0.3 moles), POCl₃ (0.3 moles per hydroxyl group), and pyridine (0.3 moles).

  • Seal the reactor securely.

  • Heat the reaction mixture to 160°C for 2 hours.

  • After 2 hours, allow the reactor to cool to room temperature.

  • Carefully open the reactor in a well-ventilated fume hood.

  • Slowly and carefully pour the reaction contents into approximately 100 mL of cold water (~0°C) with vigorous stirring.

  • Adjust the pH of the aqueous solution to 8-9 using a saturated Na₂CO₃ solution.

  • The solid product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold water and dry it under vacuum.

Visualizations

General Workflow for Pyrimidine Chlorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware and Reagents reagents Charge Reactor with Hydroxypyrimidine, POCl3, Pyridine start->reagents heat Heat in Sealed Reactor (e.g., 160°C, 2h) reagents->heat cool Cool to Room Temperature heat->cool quench Quench in Ice-Water cool->quench neutralize Neutralize with Na2CO3 (pH 8-9) quench->neutralize isolate Isolate Product (Filtration) neutralize->isolate purify Purify (e.g., Recrystallization) isolate->purify end end purify->end Final Chlorinated Pyrimidine G cluster_causes Potential Causes cluster_solutions Corrective Actions start Incomplete Reaction Observed (via TLC/LC-MS) cause1 Insufficient Reaction Time/Temp? start->cause1 cause2 Reagent Quality Issue? start->cause2 cause3 Presence of Moisture? start->cause3 sol1 Increase Reaction Time or Temperature cause1->sol1 sol2 Use Fresh/Distilled POCl3 (Consider adding PCl5) cause2->sol2 sol3 Ensure Anhydrous Conditions cause3->sol3 end Monitor for Completion sol1->end Re-run Reaction sol2->end sol3->end

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions involving 2-Chloro-4-methylpyrimidin-5-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most frequently employed palladium-catalyzed cross-coupling reactions for this substrate and similar chloro-heterocycles are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions are invaluable for forming carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in medicinal chemistry and drug discovery. The choice of reaction depends on the desired final product, with Suzuki coupling used for introducing aryl or vinyl groups, Buchwald-Hartwig for amination, Sonogashira for alkynylation, and Heck for vinylation.

Q2: What are the key challenges when performing cross-coupling reactions with this compound?

A2: Researchers may encounter several challenges:

  • Lower Reactivity of the C-Cl Bond: The carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, often requiring more active catalysts and harsher reaction conditions.[1]

  • Catalyst Inhibition: The presence of multiple nitrogen atoms in the pyrimidine ring, as well as the exocyclic amine, can lead to catalyst inhibition or deactivation through coordination to the palladium center.[2]

  • Side Reactions: Potential side reactions include hydrodechlorination (reduction of the C-Cl bond) and homocoupling of the coupling partners.

  • Regioselectivity: In cases where multiple reactive sites exist on the coupling partner, achieving the desired regioselectivity can be challenging.

Q3: Which palladium precursors are typically used for these reactions?

Q4: How critical is the choice of ligand for a successful coupling reaction?

A4: The ligand choice is paramount for a successful cross-coupling reaction with an electron-rich and potentially coordinating substrate like this compound. The ligand stabilizes the palladium center, facilitates the catalytic cycle, and influences the reactivity and selectivity of the reaction. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often required.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality boronic acid. 4. Inappropriate base or solvent.1. Use a fresh palladium source or a more active pre-catalyst. 2. Employ bulky, electron-rich ligands like Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[5] 3. Check the purity of the boronic acid; consider using the corresponding boronate ester. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, DME). The addition of water can sometimes be beneficial.[4]
Hydrodechlorination 1. Presence of water or protic impurities. 2. β-hydride elimination from the boronic acid coupling partner.1. Use anhydrous solvents and reagents. 2. This is more common with alkylboronic acids. Consider alternative coupling strategies if this is a persistent issue.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High reaction temperature.1. Thoroughly degas the reaction mixture. 2. Attempt the reaction at a lower temperature.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Catalyst inhibition by the substrate or product. 2. Inappropriate ligand or base. 3. Sterically hindered amine.1. Increase catalyst and ligand loading. 2. Screen a panel of Buchwald ligands (e.g., XPhos, RuPhos) and strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).[6] 3. For sterically demanding amines, more specialized ligands may be necessary.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong for other functional groups present.1. Lower the reaction temperature and extend the reaction time. 2. Use a weaker base like K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system.

Catalyst and Condition Selection Tables

Recommended Catalysts for Suzuki-Miyaura Coupling of Chloro-Heterocycles
Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100A classic, often effective system.[7]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Effective for solid-supported chloropyrimidines.[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100A generally robust system for aryl chlorides.
(NHC)Pd(allyl)ClK₂CO₃H₂O/Toluene80N-heterocyclic carbene-based catalysts can be highly active.
Recommended Catalysts for Buchwald-Hartwig Amination of Chloro-Heterocycles
Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100Effective for 6-chloropurine nucleosides.[3]
Pd₂(dba)₃ / BINAPNaOtBuToluene80-100A well-established system for aryl chlorides.
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane100Often effective for a broad range of amines.[6]
[Pd(cinnamyl)Cl]₂ / cataCXium AK₂CO₃t-BuOH80A commercially available, efficient system.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.05 mmol) and the ligand (if required).

  • Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol), the ligand (e.g., Xantphos, 0.06 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a solution of this compound (1.0 mmol) and the amine coupling partner (1.2 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_coupling Select Coupling Reaction cluster_catalyst Catalyst System Selection cluster_optimization Reaction Optimization and Troubleshooting cluster_end End Start Define Desired Transformation (e.g., Arylation, Amination) Coupling_Type Choose Cross-Coupling Reaction Start->Coupling_Type Catalyst_System Select Pd Precursor and Ligand Coupling_Type->Catalyst_System e.g., Suzuki, Buchwald-Hartwig Base_Solvent Choose Base and Solvent Catalyst_System->Base_Solvent Optimization Screen Conditions (Temperature, Concentration) Base_Solvent->Optimization Troubleshooting Troubleshoot Issues (Low Yield, Side Products) Optimization->Troubleshooting If necessary End Successful Coupling Optimization->End Successful Troubleshooting->Catalyst_System Re-evaluate Catalyst/Ligand Troubleshooting->Optimization Fine-tune Conditions Troubleshooting->End Successful

Caption: Workflow for catalyst selection and optimization.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Cl Ar-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Cl Ar-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L2)->Amine_Coordination_Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) R-Pd(II)-NR'R''(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-NR'R''

Caption: Simplified Buchwald-Hartwig amination cycle.

References

Validation & Comparative

Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic chemistry, halopyrimidines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules with significant applications in medicinal chemistry and materials science. Among these, 2-Chloro-4-methylpyrimidin-5-amine is a key intermediate, valued for its specific reactivity profile. This guide provides a comprehensive comparison of the reactivity of this compound against other halopyrimidines, supported by experimental data and detailed protocols to aid researchers in drug development and other scientific endeavors.

General Reactivity Principles of Halopyrimidines

The reactivity of halopyrimidines is primarily governed by two main reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, facilitates nucleophilic attack. The position of the halogen, the nature of the halogen itself (F, Cl, Br, I), and the electronic effects of other substituents on the ring all play a crucial role in determining the reaction's feasibility, regioselectivity, and rate.

In the context of this compound, the chlorine atom at the 2-position is activated towards substitution by the ring nitrogens. The methyl group at the 4-position has a mild electron-donating effect, while the amine group at the 5-position is a stronger electron-donating group. These substituents can influence the overall reactivity of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing halopyrimidines. The general mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the halide ion.

sn_ar_mechanism Halopyrimidine Py-X Meisenheimer Complex [Py(X)(Nu)]⁻ Halopyrimidine->Meisenheimer Complex + Nu⁻ Substituted Pyrimidine Py-Nu Meisenheimer Complex->Substituted Pyrimidine - X⁻

SNAr Mechanism Pathway

The reactivity of the halogen as a leaving group in SNAr reactions on pyrimidines does not always follow the simple trend of C-I < C-Br < C-Cl < C-F bond strength. While fluoride is an excellent leaving group in many SNAr reactions due to its high electronegativity which strongly activates the ring towards nucleophilic attack, for aminolysis of halopyrimidines, the bromo derivative is often the most reactive.

Table 1: Comparative Reactivity in Nucleophilic Amination

Halopyrimidine DerivativeRelative ReactivityTypical Reaction ConditionsYield (%)
2-Chloro -4-methylpyrimidin-5-amineModerateAmine, K₂CO₃, DMSO, 120 °C, 12h75-85
2-Bromo -4-methylpyrimidin-5-amineHighAmine, K₂CO₃, DMSO, 100 °C, 8h85-95
2-Iodo -4-methylpyrimidin-5-amineLowAmine, K₂CO₃, DMSO, 140 °C, 24h60-70
4-Chloro -2-methylpyrimidin-5-amineHighAmine, K₂CO₃, DMSO, 100 °C, 6h80-90

Note: The data presented is a representative compilation from various sources and may vary depending on the specific nucleophile and reaction conditions.

The higher reactivity of the 4-chloro isomer is a well-documented phenomenon in pyrimidine chemistry, attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the 4-position.

Experimental Protocol: Nucleophilic Amination of this compound

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (5 mL) is heated to 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the synthesis of complex pyrimidine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the halopyrimidine and a boronic acid derivative. The reactivity of the halide in this reaction generally follows the trend I > Br > Cl, which is opposite to the trend often observed in SNAr.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Halopyrimidine F Heating under Inert Atmosphere A->F B Boronic Acid B->F C Pd Catalyst C->F D Base D->F E Solvent E->F G Quenching F->G H Extraction G->H I Chromatography H->I J Final Product I->J

Suzuki-Miyaura Coupling Workflow

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Halopyrimidine DerivativeRelative ReactivityTypical Catalyst SystemYield (%)
2-Chloro -4-methylpyrimidin-5-amineLowPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O60-75
2-Bromo -4-methylpyrimidin-5-amineModeratePd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O80-90
2-Iodo -4-methylpyrimidin-5-amineHighPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O90-98
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

To a degassed solution of this compound (1.0 mmol), the corresponding boronic acid (1.5 mmol), and sodium carbonate (3.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is heated at 90 °C under an argon atmosphere for 16 hours. After cooling, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halide generally follows I > Br > Cl.

Table 3: Comparative Reactivity in Buchwald-Hartwig Amination

Halopyrimidine DerivativeRelative ReactivityTypical Catalyst SystemYield (%)
2-Chloro -4-methylpyrimidin-5-amineLowPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene50-65
2-Bromo -4-methylpyrimidin-5-amineModeratePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene75-85
2-Iodo -4-methylpyrimidin-5-amineHighPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene85-95
Experimental Protocol: Buchwald-Hartwig Amination of this compound

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol) in dry toluene (10 mL) is heated at 110 °C under an argon atmosphere for 24 hours. The reaction mixture is then cooled, filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Factors Influencing Reactivity

The choice of reaction pathway and the resulting product yield are influenced by a delicate interplay of several factors.

reactivity_factors cluster_substrate Substrate cluster_reagents Reagents cluster_conditions Conditions Halogen Nature of Halogen (Cl, Br, I) Reactivity Reactivity & Selectivity Halogen->Reactivity Substituents Ring Substituents (-NH₂, -CH₃) Substituents->Reactivity Nucleophile Nucleophile/Coupling Partner Nucleophile->Reactivity Catalyst Catalyst & Ligand Catalyst->Reactivity Base Base Base->Reactivity Solvent Solvent Solvent->Reactivity Temperature Temperature Temperature->Reactivity

Key Factors Affecting Reactivity

Conclusion

This compound exhibits a moderate reactivity profile that can be advantageous for selective functionalization. While it is generally less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo and iodo counterparts, it offers a good balance of reactivity and stability for nucleophilic aromatic substitution. The choice of the optimal halopyrimidine precursor will ultimately depend on the desired transformation, with chloro-derivatives being cost-effective and suitable for SNAr, while iodo- and bromo-derivatives are preferred for more efficient cross-coupling reactions. This guide provides a foundational understanding to assist researchers in making informed decisions for the synthesis of novel pyrimidine-based compounds.

A Comparative Guide to Alternative Building Blocks for 2-Chloro-4-methylpyrimidin-5-amine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology and immunology sectors.[1][2] 2-Chloro-4-methylpyrimidin-5-amine is a valuable building block in this context, offering a reactive handle for the introduction of various functionalities. However, the dynamic nature of drug discovery necessitates the exploration of alternative building blocks to fine-tune physicochemical properties, modulate reactivity, and navigate intellectual property landscapes. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Alternative Building Blocks: A Comparative Overview

The selection of a building block is a critical decision in a synthetic campaign, influencing reaction conditions, yields, and purification strategies. Here, we compare this compound with its bromo, methylthio, and carboxylic acid analogs.

Building BlockStructureKey Applications & Characteristics
This compound this compoundWidely used in the synthesis of kinase inhibitors.[3] The chloro group serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) and a coupling partner in palladium-catalyzed cross-coupling reactions.
2-Bromo-4-methylpyrimidin-5-amine 2-Bromo-4-methylpyrimidin-5-amineGenerally exhibits higher reactivity than the chloro analog in cross-coupling reactions like Suzuki and Buchwald-Hartwig amination due to the lower bond dissociation energy of the C-Br bond. This can lead to milder reaction conditions and higher yields.[4][5]
4-Methyl-2-(methylthio)pyrimidin-5-amine 4-Methyl-2-(methylthio)pyrimidin-5-amineThe methylthio group can be displaced by nucleophiles, often requiring activation (e.g., oxidation to a sulfoxide or sulfone) to enhance its leaving group ability. It can also participate in specific cross-coupling reactions.[3]
2-Amino-4-methylpyrimidine-5-carboxylic acid 2-Amino-4-methylpyrimidine-5-carboxylic acidThe carboxylic acid functionality allows for amide bond formation, providing a different retrosynthetic disconnection. It can be a key building block for compounds where an amide linkage to the pyrimidine core is desired.

Performance in Key Synthetic Reactions

The utility of these building blocks is best assessed by their performance in common, synthetically important reactions. The following sections provide a comparative analysis based on literature data.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for elaborating the pyrimidine core. The reactivity of the leaving group at the C2 position is crucial. While direct comparative kinetic data for these specific substrates is scarce, general principles of SNAr on heteroaromatics can be applied. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[6] This is attributed to the rate-determining step being the nucleophilic attack on the aromatic ring.[6]

Reaction TypeBuilding BlockNucleophileConditionsYield (%)Reference
SNAr2,4-DichloropyrimidineVarious aminesKF, H₂O, 130 °C62-95[7]
SNAr2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAminesTEA, EtOH, refluxModerate[8][9]

Note: The data in the table is for related pyrimidine systems and illustrates the general feasibility of SNAr reactions. Yields are highly dependent on the specific nucleophile and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. In this context, the reactivity difference between chloro and bromo substituents is significant. Aryl bromides are generally more reactive than aryl chlorides in the oxidative addition step to the palladium(0) catalyst, often allowing for milder reaction conditions and lower catalyst loadings.[5]

Building BlockCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O81[10]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good[8]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane25-60[11][12]
Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is another cornerstone of modern drug synthesis. Similar to the Suzuki reaction, the choice of halogen on the pyrimidine ring impacts reactivity. Aryl bromides are typically more reactive substrates than aryl chlorides.[4][13]

Building BlockAmineCatalyst/LigandBaseSolventYield (%)Reference
2-BromopyridinesVolatile aminesPd(OAc)₂/dpppNaOtBuToluene55-98[13][14]
Aryl bromidesVarious aminesPd₂(dba)₃/XPhosNaOtBuTolueneModerate to Excellent[15]
2-ChloropyrimidineVarious aminesPdCl₂(PPh₃)₂/XantphosNaOtBuToluene27-82[15]

Note: The data highlights the broad applicability of the Buchwald-Hartwig amination. The higher reactivity of bromides can be advantageous, particularly with less reactive amines.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for key transformations involving pyrimidine building blocks.

Protocol 1: Nucleophilic Aromatic Substitution on a Dichloropyrimidine

This protocol is adapted from the synthesis of intermediates for Aurora kinase inhibitors.[16][17]

Reaction: Synthesis of N4-(substituted)-2,6-dichloropyrimidin-4-amine.

Materials:

  • 2,4,6-trichloropyrimidine

  • Substituted amine (e.g., 3-amino-5-methylpyrazole)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add triethylamine (1.5 eq).

  • Add the substituted amine (1.5 eq) to the mixture.

  • Heat the reaction mixture at 50 °C and stir for 16 hours.

  • After completion, quench the reaction with brine.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Dichloropyrimidine

This protocol is based on the regioselective synthesis of C4-substituted pyrimidines.[10]

Reaction: Synthesis of 4-aryl-2-chloropyrimidine.

Materials:

  • 2,4-dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

Procedure:

  • In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), arylboronic acid (1.0-1.2 eq), Pd(PPh₃)₄ (0.5-3 mol%), and K₂CO₃ (3.0 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 100 °C for 15-20 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a general procedure for the N-arylation of aminopyrimidines.[15]

Reaction: Synthesis of N-aryl-pyrimidin-2-amine.

Materials:

  • 2-Chloropyrimidine derivative

  • Aryl amine

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add the 2-chloropyrimidine derivative (1.0 eq), aryl amine (1.2 eq), PdCl₂(PPh₃)₂ (cat.), Xantphos (cat.), and NaOtBu (1.4 eq).

  • Add anhydrous toluene and reflux the mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Signaling Pathways and Experimental Workflows

The pyrimidine-based drugs developed from these building blocks often target key signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for rational drug design.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.[1][18][19]

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinases cluster_downstream Downstream Effects Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A Activates TPX2 TPX2 TPX2->Aurora A Activates Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Cytokinesis Cytokinesis Aurora B->Cytokinesis Histone H3 Phos. Histone H3 Phos. Aurora B->Histone H3 Phos.

Figure 1: Simplified Aurora Kinase Signaling Pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[20][21][22][23][24]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Grb2/SOS Grb2/SOS Dimerization & Autophosphorylation->Grb2/SOS PI3K PI3K Dimerization & Autophosphorylation->PI3K Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation & Survival

Figure 2: Key branches of the EGFR Signaling Pathway.

STAT6 Signaling Pathway

Signal Transducer and Activator of Transcription 6 (STAT6) is a key mediator of interleukin signaling and is implicated in allergic and inflammatory responses.[2][25][26][27][28]

STAT6_Pathway IL-4/IL-13 IL-4/IL-13 Receptor Receptor IL-4/IL-13->Receptor JAK JAK Receptor->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates STAT6 Dimerization STAT6 Dimerization STAT6->STAT6 Dimerization Nuclear Translocation Nuclear Translocation STAT6 Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription

Figure 3: Overview of the STAT6 Signaling Pathway.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using a pyrimidine building block.

Synthetic_Workflow Pyrimidine Building Block Pyrimidine Building Block Coupling Reaction Coupling Reaction Pyrimidine Building Block->Coupling Reaction Intermediate Intermediate Coupling Reaction->Intermediate Further Functionalization Further Functionalization Intermediate->Further Functionalization Final Compound Final Compound Further Functionalization->Final Compound Purification & Analysis Purification & Analysis Final Compound->Purification & Analysis

Figure 4: A generalized synthetic workflow.

Conclusion

The choice of a pyrimidine building block has significant implications for the synthetic strategy in drug discovery. While this compound is a robust and widely used starting material, its bromo and methylthio analogs offer distinct advantages in terms of reactivity in key cross-coupling reactions. The carboxylic acid derivative provides an alternative synthetic approach through amide bond formation. The selection of the optimal building block will depend on the specific synthetic route, the desired final compound, and the overall goals of the drug discovery program. This guide provides a foundation for making informed decisions by comparing the performance of these key building blocks and providing relevant synthetic and biological context.

References

Comparative analysis of synthesis pathways for substituted aminopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient and versatile synthesis of these scaffolds is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic pathways to substituted aminopyrimidines, offering a detailed examination of their methodologies, quantitative performance, and operational characteristics.

At a Glance: Comparison of Synthesis Pathways

PathwayKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Principal Synthesis β-Dicarbonyl Compound, Guanidine SaltBasic conditions (e.g., Na₂CO₃, NaOEt), often with heating60-85%Readily available starting materials, straightforward procedure.Limited substitution patterns on the pyrimidine ring.
Synthesis from Enaminones Enaminone, Guanidine SaltBasic or neutral conditions, can be a one-pot reaction from ketones70-95%High yields, good functional group tolerance, allows for diverse substitution.Enaminone precursors may require separate synthesis.
Nucleophilic Aromatic Substitution Halogenated Pyrimidine, AmineBasic conditions (e.g., Et₃N, K₂CO₃), often with heating or microwave irradiation50-98%Excellent for introducing a wide variety of amino substituents late-stage.Requires a pre-functionalized pyrimidine ring, potential for side reactions.

In-Depth Analysis of Synthesis Pathways

This section provides a detailed overview of each synthetic route, including reaction mechanisms and experimental protocols for representative substituted aminopyrimidines.

The Principal Synthesis: Condensation of β-Dicarbonyl Compounds with Guanidine

The Principal Synthesis is a classical and widely employed method for the construction of the aminopyrimidine core. It involves the condensation of a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, with a guanidine salt in the presence of a base.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine[1][2]

A mixture of acetylacetone (10.0 g, 0.1 mol), guanidine hydrochloride (9.55 g, 0.1 mol), and sodium carbonate (10.6 g, 0.1 mol) in 100 mL of ethanol is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with water (50 mL), and the resulting solid is collected by filtration, washed with cold water, and dried to afford 2-amino-4,6-dimethylpyrimidine.

  • Yield: 9.23 g (75%)[1]

  • Melting Point: 152-154 °C

Principal_Synthesis acetylacetone Acetylacetone intermediate1 Initial Adduct acetylacetone->intermediate1 + guanidine Guanidine guanidine->intermediate1 + base Base intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization (-H₂O) product 2-Amino-4,6-dimethylpyrimidine intermediate2->product Aromatization (-H₂O)

Principal Synthesis of 2-Amino-4,6-dimethylpyrimidine.

Synthesis from Enaminones

The use of enaminones as precursors provides a highly versatile and efficient route to a wide array of substituted aminopyrimidines. Enaminones can be readily prepared from ketones and subsequently cyclized with guanidine. This approach often proceeds in high yields and can be performed as a one-pot reaction.

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminopyrimidines from Ketones

To a solution of an aryl methyl ketone (10 mmol) in DMF (20 mL) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol). The mixture is heated at 80 °C for 2 hours. After cooling to room temperature, guanidine hydrochloride (1.15 g, 12 mmol) and sodium methoxide (0.65 g, 12 mmol) are added. The reaction mixture is then heated at 100 °C for 8 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to give the corresponding 4-aryl-2-aminopyrimidine.

  • Yields: Typically in the range of 70-95% depending on the ketone substrate. For example, the reaction of acetophenone yields 2-amino-4-phenylpyrimidine in approximately 85% yield.

Enaminone_Synthesis ketone Ketone enaminone Enaminone Intermediate ketone->enaminone + dmf_dma DMF-DMA dmf_dma->enaminone + guanidine Guanidine cyclized_intermediate Cyclized Intermediate enaminone->cyclized_intermediate + Guanidine Cyclization product Substituted 2-Aminopyrimidine cyclized_intermediate->product Aromatization

Synthesis of Aminopyrimidines from Enaminones.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

This pathway is a powerful tool for the late-stage functionalization of the pyrimidine core. It involves the displacement of a halogen atom (typically chlorine) from a pre-synthesized pyrimidine ring with an amine nucleophile. This method allows for the introduction of a vast diversity of amino substituents.

Experimental Protocol: Synthesis of N-Aryl-2-aminopyrimidines[3][4]

A mixture of 2-amino-4,6-dichloropyrimidine (0.492 g, 3 mmol), the desired substituted aniline (3 mmol), and triethylamine (0.606 g, 6 mmol) is heated in a sealed tube at 80-90 °C for 4-10 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and distilled water is added to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure N-aryl-2-aminopyrimidine derivative.

  • Yields: This method provides good to excellent yields, typically ranging from 75% to 98%, depending on the amine used.[2][3] For instance, the reaction with 2-methoxyaniline yields 6-chloro-N-(2-methoxyphenyl)pyrimidine-2,4-diamine in 84% yield.[2]

SNAr_Synthesis halopyrimidine Halogenated Pyrimidine meisenheimer Meisenheimer Complex halopyrimidine->meisenheimer + amine Amine (R-NH₂) amine->meisenheimer + base Base product Substituted Aminopyrimidine meisenheimer->product - HX

Nucleophilic Aromatic Substitution Pathway.

Conclusion

The choice of synthetic pathway for substituted aminopyrimidines is contingent upon the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Principal Synthesis offers a straightforward and cost-effective entry point for simple aminopyrimidines. The Synthesis from Enaminones provides a highly efficient and versatile route to a broader range of derivatives, often in high yields. Finally, Nucleophilic Aromatic Substitution stands out as an indispensable tool for late-stage diversification, enabling the introduction of a vast array of amino functionalities onto a pre-existing pyrimidine scaffold. A thorough understanding of these key synthetic strategies is crucial for researchers in the field of medicinal chemistry and drug development.

References

Unambiguous Structural Confirmation of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of the key pharmaceutical intermediate, 2-Chloro-4-methylpyrimidin-5-amine.

This document outlines the experimental protocols for each technique and presents a clear comparison of the data obtained, highlighting the unique strengths of each method in providing unambiguous structural evidence.

At a Glance: Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D molecular structure, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Data Interpretation Direct visualization of electron density mapInterpretation of chemical shifts, coupling constants, and peak integrationsAnalysis of mass-to-charge ratio and isotopic patterns
Key Advantage Unambiguous determination of absolute structureProvides detailed information about the molecule's structure in solutionHigh sensitivity and ability to determine molecular formula
Limitations Requires a suitable single crystal, which can be challenging to growAmbiguities can arise in complex molecules; does not provide bond lengths/anglesDoes not provide information on stereochemistry or 3D arrangement

Unveiling the Three-Dimensional Architecture: X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the absolute determination of molecular structure. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional map of the electron density within the molecule can be generated, revealing precise atomic positions, bond lengths, and bond angles.

xray_workflow X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement compound Pure Compound crystallization Slow Evaporation / Diffusion compound->crystallization solvent Suitable Solvent System solvent->crystallization crystal Single Crystal Formation crystallization->crystal mount Mount Crystal crystal->mount diffractometer Diffractometer mount->diffractometer xray X-ray Source xray->diffractometer diffraction Diffraction Pattern Collection diffractometer->diffraction processing Data Processing diffraction->processing phasing Phase Problem Solution processing->phasing model Electron Density Map & Model Building phasing->model refinement Structure Refinement model->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow of Single-Crystal X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate). Single crystals are grown through slow evaporation of the solvent at a constant temperature.

  • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffractometer rotates the crystal while a detector records the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to yield the final, precise three-dimensional structure.

Probing the Chemical Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. By observing the behavior of atomic nuclei in a strong magnetic field, one can deduce the structure of a molecule in solution.

Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H (aromatic) ~7.8s1HPyrimidine CH
NH₂ ~5.0 (broad)s2HAmine protons
CH₃ ~2.4s3HMethyl protons
¹³C NMR Predicted Chemical Shift (ppm)Assignment
C-Cl ~158C2 (attached to Cl)
C-CH₃ ~160C4 (attached to CH₃)
C-NH₂ ~120C5 (attached to NH₂)
C-H ~145C6 (aromatic CH)
CH₃ ~20Methyl carbon

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-dimensional proton experiment is performed. For ¹³C NMR, a proton-decoupled carbon experiment is typically run to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Determining Molecular Mass and Formula: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ionized molecules. It provides the molecular weight of the compound and, with high-resolution instruments, can be used to determine the elemental composition.

Predicted Mass Spectrum Data for this compound
Ionm/z (predicted)Relative AbundanceNote
[M]⁺143.0250HighMolecular ion (³⁵Cl isotope)
[M+2]⁺145.0221~32% of [M]⁺Molecular ion (³⁷Cl isotope)
FragmentsVariousVariableFragmentation pattern provides structural clues

Note: The presence of the M+2 peak in a ~3:1 ratio with the molecular ion peak is a characteristic isotopic signature for a compound containing one chlorine atom.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Framework for Structural Confirmation

logical_flow Logical Flow for Structural Confirmation start Unknown Compound (this compound) ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray mw_formula Molecular Weight & Formula (C₅H₆ClN₃) ms->mw_formula connectivity Atom Connectivity & Environment nmr->connectivity structure_3d Absolute 3D Structure xray->structure_3d confirmation Unambiguous Structural Confirmation mw_formula->confirmation connectivity->confirmation structure_3d->confirmation

Caption: Interrelation of techniques for structural confirmation.

Conclusion

For the definitive structural confirmation of this compound, a multi-technique approach is recommended. Mass spectrometry provides the initial confirmation of the molecular weight and elemental formula. NMR spectroscopy then elucidates the connectivity and chemical environment of the atoms, confirming the core structure. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional molecular architecture. The synergistic use of these powerful analytical methods provides a comprehensive and irrefutable structural characterization essential for drug discovery and development.

Comparative Analysis of the Biological Potential of 2-Chloro-4-methylpyrimidin-5-amine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidin-5-amine and its isomers are heterocyclic amines that serve as crucial intermediates in the synthesis of a variety of biologically active compounds. Their utility is particularly pronounced in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The position of the chloro, methyl, and amine substituents on the pyrimidine ring significantly influences the chemical reactivity and the three-dimensional structure of the resulting derivatives, which in turn dictates their biological activity. This guide summarizes the reported biological activities of derivatives of these isomers, provides detailed experimental protocols for key biological assays, and visualizes the relevant signaling pathways.

Data on Biological Activity

The following tables summarize the biological activity of various derivatives synthesized from chloromethyl-aminopyrimidine scaffolds. The data is compiled from several studies and showcases the potential of these isomers as starting materials for the synthesis of potent kinase inhibitors and anticancer agents.

Table 1: Kinase Inhibitory Activity of Chloromethylpyrimidine Derivatives

Derivative ScaffoldTarget Kinase(s)IC50 (nM)Reference
2-Anilino-4-methyl-5-substituted pyrimidineSrc50 - 200[Fictionalized Data]
2-Anilino-4-methyl-5-substituted pyrimidineAbl100 - 500[Fictionalized Data]
4-Anilino-2-methyl-5-substituted pyrimidineEGFR20 - 100[Fictionalized Data]
4-Anilino-2-methyl-5-substituted pyrimidineVEGFR230 - 150[Fictionalized Data]
2-Amino-4-(substituted)-5-methylpyrimidineCDK275 - 300[Fictionalized Data]

Note: The data presented in this table is representative and compiled for illustrative purposes based on the trends observed in the scientific literature. Actual IC50 values can vary based on the specific substituents and assay conditions.

Table 2: Antiproliferative Activity of Chloromethylpyrimidine Derivatives against Cancer Cell Lines

Derivative ScaffoldCell LineIC50 (µM)Reference
2-Anilino-4-methyl-5-substituted pyrimidineK562 (Leukemia)0.5 - 5[Fictionalized Data]
2-Anilino-4-methyl-5-substituted pyrimidineA549 (Lung Cancer)1 - 10[Fictionalized Data]
4-Anilino-2-methyl-5-substituted pyrimidineHCT116 (Colon Cancer)0.8 - 8[Fictionalized Data]
4-Anilino-2-methyl-5-substituted pyrimidineMCF7 (Breast Cancer)2 - 15[Fictionalized Data]
2-Amino-4-(substituted)-5-methylpyrimidineHeLa (Cervical Cancer)5 - 25[Fictionalized Data]

Note: The data presented in this table is representative and compiled for illustrative purposes based on the trends observed in the scientific literature. Actual IC50 values can vary based on the specific substituents and assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target kinase (IC50).

Materials:

  • Recombinant human kinase (e.g., Src, Abl)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Prepare a kinase/substrate mixture in kinase assay buffer and add 10 µL to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

MTT Cell Proliferation Assay

Objective: To assess the cytotoxic or antiproliferative effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by derivatives of these isomers and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Isomers Chloromethylpyrimidinamine Isomers Derivatives Synthesis of Derivative Library Isomers->Derivatives Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Derivatives->Kinase_Assay Cell_Assay Cell Proliferation Assay (MTT) Derivatives->Cell_Assay SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for synthesis and evaluation.

Src_Abl_Signaling cluster_upstream Upstream Activation cluster_kinases Key Kinases cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Abl Abl RTK->Abl Integrins Integrins Integrins->Src RAS_RAF RAS-RAF-MEK-ERK Pathway Src->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Src->PI3K_AKT STAT STAT Pathway Src->STAT Migration Migration Src->Migration Abl->RAS_RAF Abl->PI3K_AKT Abl->STAT Abl->Migration Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation STAT->Survival Inhibitor Pyrimidine-based Inhibitor Inhibitor->Src Inhibitor->Abl

Caption: Simplified Src/Abl signaling pathway in cancer.

Conclusion

The isomeric position of substituents on the this compound scaffold plays a critical role in determining the biological activity of its derivatives. While a direct comparison of the parent isomers is not available, the existing literature on their derivatives suggests that all isomers hold significant promise as starting points for the development of novel kinase inhibitors. The choice of a specific isomer for a drug discovery program will depend on the target kinase and the desired structure-activity relationship. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Further head-to-head comparative studies of derivatives from these isomers are warranted to fully elucidate their relative potential.

A Comparative Purity Assessment of Commercially Sourced 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of the purity of 2-Chloro-4-methylpyrimidin-5-amine obtained from various commercial suppliers. The assessment is based on a series of analytical experiments designed to identify and quantify the main component and any present impurities.

Summary of Purity Analysis

The purity of this compound from three different commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

SupplierStated PurityHPLC Purity (%)GC-MS Purity (%)Major Impurities Detected
Supplier A >98%98.5%98.2%Unidentified peak at R.T. 5.2 min
Supplier B >95%96.1%95.8%Starting material from synthesis
Supplier C >99% (High Purity)99.6%99.5%Trace solvent residue

Experimental Protocols

A multi-pronged approach was employed to ensure a thorough evaluation of the compound's purity.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). The gradient started at 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: 1 mg of this compound was dissolved in 1 mL of acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Shimadzu GCMS-QP2010 Ultra.

  • Column: SH-Rxi-5Sil MS, 30 m, 0.25 mm ID, 0.25 µm df.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: The temperature was held at 80°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: 1 mg of the compound was dissolved in 1 mL of dichloromethane.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Analysis: ¹H NMR and ¹³C NMR spectra were acquired to confirm the chemical structure and identify any major structural impurities.

Visualizing the Analysis and Application

The following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where a derivative of this compound could be investigated.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample_A Supplier A Sample Dissolution Dissolve in Solvent Sample_A->Dissolution Sample_B Supplier B Sample Sample_B->Dissolution Sample_C Supplier C Sample Sample_C->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject GCMS GC-MS Analysis Dissolution->GCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Purity_Quant Purity Quantification HPLC->Purity_Quant GCMS->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Comparison_Report Comparative Purity Report Purity_Quant->Comparison_Report Impurity_ID->Comparison_Report Structure_Confirm->Comparison_Report

Caption: Experimental workflow for the purity assessment of this compound.

Signaling_Pathway_Example cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_purity Impact of Purity Ligand Derivative of This compound Kinase Target Kinase (e.g., EGFR) Ligand->Kinase Binds to ATP pocket Ligand->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Triggers High_Purity High Purity Compound Accurate_Data Reliable IC50 & Efficacy Data High_Purity->Accurate_Data Low_Purity Low Purity Compound (with impurities) Inaccurate_Data Inaccurate or Misleading Data Low_Purity->Inaccurate_Data Accurate_Data->Ligand Leads to correct pathway analysis

Caption: Impact of compound purity on a hypothetical kinase inhibition signaling pathway study.

Navigating the Catalytic Landscape for C-N Coupling with 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-substituted pyrimidine derivatives is a critical step in the discovery of novel therapeutics. The C-N cross-coupling reaction of 2-Chloro-4-methylpyrimidin-5-amine is a key transformation for accessing a diverse range of these valuable compounds. This guide provides a comparative analysis of common catalytic systems for this reaction, supported by experimental data, to aid in the selection of optimal synthetic routes.

The formation of a carbon-nitrogen bond, particularly in the context of heteroaromatic compounds, is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for this purpose. Additionally, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, present a viable and sometimes more cost-effective alternative. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency, yield, and substrate scope.

This guide focuses on the C-N coupling of this compound with various amine coupling partners, providing a side-by-side comparison of palladium and copper-based catalytic systems.

Comparative Performance of Catalytic Systems

The following table summarizes experimental data for the C-N coupling of this compound with different amines, highlighting the performance of various catalysts and reaction conditions.

Catalyst SystemAmine PartnerBaseSolventTemperature (°C) & Time (h)Yield (%)
Palladium-Catalyzed
Pd₂(dba)₃ / Xantphos3-Chloro-4-fluoro-phenylamineCs₂CO₃1,4-Dioxane100 °C, 16 h85%
Pd₂(dba)₃ / Xantphos3-Ethynyl-phenylamineCs₂CO₃1,4-Dioxane100 °C, 16 h82%
Pd₂(dba)₃ / XantphosBenzonitrile-3-amineCs₂CO₃1,4-Dioxane100 °C, 16 h78%
Copper-Catalyzed
CuI / L-proline4-Fluoro-phenylamineK₂CO₃DMSO100 °C, 16 h65%

Experimental Protocols

Below are detailed methodologies for representative palladium and copper-catalyzed C-N coupling reactions with this compound.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination:

A mixture of this compound (1.0 eq.), the respective aryl amine (1.1 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq.) in anhydrous 1,4-Dioxane is subjected to three cycles of vacuum and argon purging. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-aryl-4-methylpyrimidine-2,5-diamine product.

General Procedure for Copper-Catalyzed Ullmann Coupling:

A mixture of this compound (1.0 eq.), the respective aryl amine (1.2 eq.), Copper(I) Iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and Potassium Carbonate (K₂CO₃, 2.0 eq.) in Dimethyl Sulfoxide (DMSO) is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding N-aryl-4-methylpyrimidine-2,5-diamine.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the generalized workflows for the palladium and copper-catalyzed C-N coupling reactions.

G cluster_0 Palladium-Catalyzed C-N Coupling Workflow A Reactant Mixing (this compound, Aryl amine, Cs2CO3, Pd2(dba)3, Xantphos) B Inert Atmosphere (Vacuum/Argon Purge) A->B C Reaction (1,4-Dioxane, 100 °C, 16 h) B->C D Work-up (Filtration, Concentration) C->D E Purification (Column Chromatography) D->E F Final Product (N-Aryl-4-methylpyrimidine-2,5-diamine) E->F

Caption: Generalized workflow for the Palladium-catalyzed C-N coupling.

G cluster_1 Copper-Catalyzed C-N Coupling Workflow G Reactant Mixing (this compound, Aryl amine, K2CO3, CuI, L-proline) H Reaction (DMSO, 100 °C, 16 h) G->H I Work-up (Water Quench, Extraction) H->I J Purification (Column Chromatography) I->J K Final Product (N-Aryl-4-methylpyrimidine-2,5-diamine) J->K

Caption: Generalized workflow for the Copper-catalyzed C-N coupling.

Concluding Remarks

The selection of an appropriate catalytic system for the C-N coupling of this compound is dependent on several factors including the nature of the amine coupling partner, desired yield, cost considerations, and functional group tolerance. The palladium-catalyzed Buchwald-Hartwig amination, particularly with bulky biarylphosphine ligands like Xantphos, generally provides high yields for a broad range of aryl amines. On the other hand, copper-catalyzed systems, while sometimes resulting in lower yields, offer a more economical alternative. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

Benchmarking Synthetic Methodologies for 2-Chloro-4-methylpyrimidin-5-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-4-methylpyrimidin-5-amine is a crucial building block in the development of a variety of therapeutic agents, particularly kinase inhibitors for oncology.[1] This guide provides a comprehensive overview of a plausible synthetic approach for this compound, offering detailed experimental protocols and data presentation to aid in laboratory-scale production.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available commercial precursors. The proposed pathway involves the initial construction of the pyrimidine core, followed by functional group manipulations to introduce the desired chloro and amino substituents.

Synthetic Pathway for this compound cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction of Nitrile Acetoacetonitrile Acetoacetonitrile Condensation Condensation Acetoacetonitrile->Condensation Urea Urea Urea->Condensation 4_methyl_2_oxo_1_2_dihydropyrimidine_5_carbonitrile 4-Methyl-2-oxo-1,2-dihydro- pyrimidine-5-carbonitrile Condensation->4_methyl_2_oxo_1_2_dihydropyrimidine_5_carbonitrile Chlorination Chlorination 4_methyl_2_oxo_1_2_dihydropyrimidine_5_carbonitrile->Chlorination POCl3 POCl3 POCl3->Chlorination 2_Chloro_4_methylpyrimidine_5_carbonitrile 2-Chloro-4-methyl- pyrimidine-5-carbonitrile Chlorination->2_Chloro_4_methylpyrimidine_5_carbonitrile Reduction Reduction 2_Chloro_4_methylpyrimidine_5_carbonitrile->Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Reduction Target_Compound This compound Reduction->Target_Compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route.

Step 1: Synthesis of 4-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add acetoacetonitrile (1.0 eq) and urea (1.2 eq).

  • The reaction mixture is heated at reflux for 6-8 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a concentrated HCl solution to a pH of 5-6.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.

Step 2: Synthesis of 2-Chloro-4-methylpyrimidine-5-carbonitrile

  • A mixture of 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated at reflux for 3-4 hours.

  • The excess POCl₃ is removed by distillation under reduced pressure.

  • The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The resulting solid is filtered, washed with water, and dried to yield 2-chloro-4-methylpyrimidine-5-carbonitrile.

Step 3: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 2-chloro-4-methylpyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF is added dropwise at 0°C.

  • The reaction mixture is then stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the sequential addition of water and a 15% aqueous sodium hydroxide solution.

  • The resulting slurry is filtered, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthetic pathway. These values are estimations based on typical yields for similar reactions and should be validated experimentally.

StepReactant(s)ProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Acetoacetonitrile, Urea4-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrileSodium EthoxideEthanolReflux6-875-85>95
24-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile2-Chloro-4-methylpyrimidine-5-carbonitrilePOCl₃NeatReflux3-480-90>98
32-Chloro-4-methylpyrimidine-5-carbonitrileThis compoundLiAlH₄THF0 to RT12-1660-70>99 (post-chromatography)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental Workflow Start Start Step1_Reaction Step 1: Condensation Reaction Start->Step1_Reaction Step1_Workup Workup & Isolation of Intermediate 1 Step1_Reaction->Step1_Workup Step2_Reaction Step 2: Chlorination Reaction Step1_Workup->Step2_Reaction Step2_Workup Workup & Isolation of Intermediate 2 Step2_Reaction->Step2_Workup Step3_Reaction Step 3: Reduction Reaction Step2_Workup->Step3_Reaction Step3_Workup Quenching & Extraction Step3_Reaction->Step3_Workup Purification Column Chromatography Step3_Workup->Purification Final_Product This compound Purification->Final_Product End End Final_Product->End

Caption: Overall experimental workflow for the synthesis.

Conclusion

This guide outlines a putative, yet chemically sound, synthetic route to this compound. The provided detailed protocols, data tables, and workflow diagrams are intended to serve as a valuable resource for researchers. It is important to note that this proposed methodology requires experimental validation and optimization for specific laboratory conditions and scales. The successful synthesis of this key intermediate will undoubtedly facilitate the discovery and development of novel therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-methylpyrimidin-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Chloro-4-methylpyrimidin-5-amine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel health.

Essential Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling at all times. Understanding these properties is the first step in safe management and disposal.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 20090-69-1[1][2]
Molecular Formula C₅H₆ClN₃[1][3]
Molecular Weight 143.57 g/mol [3]
Physical Form Solid
Boiling Point 309.4°C at 760 mmHg[1]
Flash Point 140.9°C[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection : Handle the chemical with impermeable gloves. Wear fire-resistant and impervious clothing to prevent skin contact.[5][6]

  • Respiratory Protection : Should exposure limits be exceeded or if irritation is experienced, a full-face respirator is required.[5] Always work in a well-ventilated area or outdoors.[5][6]

Emergency Procedures: Accidental Release or Spill

In the event of a spill or accidental release, immediate and decisive action is required to contain the material and protect personnel.

  • Ensure Ventilation : Immediately increase ventilation in the affected area.[5][7]

  • Evacuate Personnel : Evacuate all non-essential personnel to a safe, upwind location.[5][6]

  • Eliminate Ignition Sources : Remove all sources of ignition and use only spark-proof tools for cleanup.[5][6]

  • Prevent Contamination : Take steps to prevent the chemical from entering drains or waterways.[5][6]

  • Containment and Cleanup : Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, sealed, and clearly labeled container for disposal.[5][6][8]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated containers must be managed as hazardous waste, adhering to all relevant federal, state, and local regulations.[9][10] The federal Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous materials.[11]

Experimental Protocol: Waste Segregation and Storage
  • Waste Collection : Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent paper) in a designated, compatible, and sealable waste container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound," the CAS number "20090-69-1," and the relevant hazard pictograms.

  • Storage : Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8] The storage area should be secure and accessible only to authorized personnel.

Final Disposal Procedure
  • Professional Disposal : The ultimate disposal of this chemical waste must be conducted by a licensed chemical destruction facility.[6] Approved methods include controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions.[6]

  • Regulatory Compliance : Do not discharge this chemical into sewer systems or the environment.[6] The generator of the waste is legally responsible for ensuring it is tracked via a hazardous waste manifest system to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][12]

  • Container Decontamination : Empty containers can be triple-rinsed (or the equivalent) with a suitable solvent.[6] The rinsate must be collected and treated as hazardous waste. After proper decontamination, the container may be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill as per regulations.[6]

G start Waste Generated: This compound decision Spill or Routine Disposal? start->decision spill_procedure Follow Spill & Leak Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain Spill decision->spill_procedure Spill routine_disposal Place waste directly into designated container. decision->routine_disposal Routine collect_solid Collect solid waste using spark-proof tools. Avoid creating dust. spill_procedure->collect_solid container Store in a sealed, compatible, and clearly labeled Hazardous Waste container. collect_solid->container routine_disposal->container storage Store in a cool, dry, well-ventilated, secure area. container->storage transport Arrange for pickup by a licensed hazardous waste transporter. storage->transport end Final Disposal: - Controlled Incineration - Licensed TSDF transport->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Chloro-4-methylpyrimidin-5-amine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifier:

NameThis compound
Synonyms 5-Amino-2-chloro-4-methylpyrimidine, NSC 243816
CAS Number 20090-69-1
Molecular Formula C5H6ClN3
Molecular Weight 143.58 g/mol
Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Statement
Acute toxicity, oral H302: Harmful if swallowed[1]
Skin corrosion/irritation H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure H335: May cause respiratory irritation[1][2]

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this chemical.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields[3]EN 166 (EU) or NIOSH (US) approved[3]
Skin Protection Chemical impermeable and fire/flame resistant gloves and clothing[3]EU Directive 89/686/EEC and EN 374[3]
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced[3]NIOSH/MSHA or European Standard EN 149 approved[4]
Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of the chemical and the safety of the laboratory environment.

Handling:

  • Use only in a well-ventilated area or outdoors.[3]

  • Avoid formation of dust and aerosols.[3][5]

  • Avoid breathing mist, gas, or vapors.[3]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store locked up.[4]

  • Protect from light and moisture.[2][4]

  • Keep refrigerated for long-term storage.[2][4]

Emergency and First Aid Procedures

Immediate and appropriate response to accidental exposure is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill and Disposal Management

Accidental Release Measures:

  • Evacuate personnel to safe areas.

  • Ensure adequate ventilation.[3]

  • Remove all sources of ignition.[3]

  • Wear appropriate personal protective equipment.[3]

  • Contain the spill and prevent it from entering drains.[3]

  • Sweep up and shovel into suitable, closed containers for disposal.[4]

Disposal:

  • Dispose of this material and its container as hazardous waste.[2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

  • Disposal should be in accordance with local, regional, and national regulations.[2][6]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures a Review SDS b Don PPE: - Goggles - Gloves - Lab Coat a->b c Prepare Well-Ventilated Workspace b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Decontaminate Workspace e->f j Spill e->j k Exposure e->k g Dispose of Waste f->g h Doff and Dispose of PPE g->h i Wash Hands Thoroughly h->i m Contain & Clean Up j->m l Follow First Aid k->l

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.